molecular formula C23H29N3O B022078 Opipramol CAS No. 315-72-0

Opipramol

Numéro de catalogue: B022078
Numéro CAS: 315-72-0
Poids moléculaire: 363.5 g/mol
Clé InChI: YNZFUWZUGRBMHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol is a dibenzoazepine.
Opipramol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
A tricyclic antidepressant with actions similar to AMITRIPTYLINE.
See also: Mirtazapine (related);  Mianserin (related);  Lofepramine (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

909-39-7 (hydrochloride)
Record name Opipramol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023394
Record name Opipramol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-72-0
Record name Opipramol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opipramol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opipramol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opipramol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Opipramol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Opipramol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OPIPRAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23ZXO613C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Anxiolytic Agent Opipramol: A Technical Deep Dive into its Sigma Receptor-Mediated Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of opipramol, focusing on its interaction with sigma (σ) receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of this compound's pharmacology, presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Executive Summary

This compound is an atypical anxiolytic and antidepressant agent that distinguishes itself from classical tricyclic antidepressants through its primary mechanism of action as a high-affinity sigma receptor agonist. Unlike its structural relatives, this compound does not significantly inhibit the reuptake of monoamines such as serotonin (B10506) or norepinephrine. Its therapeutic effects, particularly its anxiolytic properties, are largely attributed to its potent interaction with both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. This guide elucidates the specifics of this interaction, from receptor binding kinetics to downstream signaling cascades, providing a foundational resource for further research and development in the field of psychopharmacology.

Quantitative Binding Affinity of this compound

This compound exhibits a strong and preferential binding to sigma receptors. The following table summarizes the inhibitory constant (Kᵢ) values for this compound at sigma-1 and sigma-2 receptors from various studies. It is important to note that variations in Kᵢ values can arise from different experimental conditions, such as the radioligand used and the tissue preparation.

Receptor SubtypeKᵢ (nM)Radioligand UsedBiological SourceReference
Sigma-10.2 - 0.3Not SpecifiedGuinea Pig
Sigma-150 ± 8--INVALID-LINK---3-PPPRat
Sigma-1High AffinityNot SpecifiedNot Specified
Sigma-2Lower Affinity than Sigma-1Not SpecifiedNot Specified

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound for sigma receptors is primarily determined through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Radioligand Binding Assay for Sigma-1 Receptors

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.

  • Test Compound: this compound

  • Biological Source: Guinea pig brain membranes, which have a high density of sigma-1 receptors.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Prepare membrane fractions through differential centrifugation.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its KD value), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium. Incubation is typically carried out at 37°C for 120 minutes.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-2 Receptors

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the sigma-2 receptor.

Materials:

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.

  • Masking Agent: A selective sigma-1 receptor ligand, such as (+)-pentazocine, is used to block the binding of [³H]-DTG to sigma-1 receptors.

  • Test Compound: this compound

  • Biological Source: Tissues or cell lines expressing sigma-2 receptors.

  • Other materials: As described for the sigma-1 receptor binding assay.

Procedure: The procedure is similar to the sigma-1 receptor binding assay, with the key difference being the inclusion of a saturating concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) in the incubation mixture to ensure that [³H]-DTG only binds to sigma-2 receptors.

G cluster_0 Radioligand Binding Assay Workflow prep Tissue Homogenization & Membrane Preparation incubation Incubation: Membranes + Radioligand + this compound prep->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration wash Washing Filters filtration->wash count Scintillation Counting wash->count analysis Data Analysis (IC50 -> Ki) count->analysis

Fig. 1: Experimental Workflow for Radioligand Binding Assay.

Downstream Signaling Pathways of this compound at Sigma Receptors

This compound, acting as a sigma receptor agonist, modulates several intracellular signaling pathways, contributing to its therapeutic effects.

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon agonist binding, such as with this compound, the sigma-1 receptor can translocate and interact with various signaling molecules.

  • Modulation of Ion Channels: Sigma-1 receptor activation has been shown to regulate the activity of several ion channels, including voltage-gated Ca²⁺, K⁺, and Na⁺ channels.

  • Calcium Signaling: A key function of the sigma-1 receptor is the potentiation of intracellular calcium mobilization. This is achieved, in part, through its interaction with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors on the endoplasmic reticulum.

  • NMDA Receptor Modulation: Sigma-1 receptor agonists can potentiate N-methyl-D-aspartate (NMDA) receptor function. This modulation is thought to occur through the inhibition of small conductance Ca²⁺-activated K⁺ (SK) channels, leading to an enhanced Ca²⁺ influx through NMDA receptors.

  • Neurotransmitter Release: By modulating ion channel activity and intracellular calcium levels, sigma-1 receptor activation can influence the release of various neurotransmitters. For instance, this compound has been shown to increase dopamine (B1211576) metabolism and release.

G cluster_0 This compound-Mediated Sigma-1 Receptor Signaling This compound This compound sigma1 Sigma-1 Receptor This compound->sigma1 Agonist Binding ip3r IP3 Receptor sigma1->ip3r Modulates sk_channel SK Channel sigma1->sk_channel Inhibits ca_release ↑ Intracellular Ca²⁺ Release ip3r->ca_release neurotransmitter ↑ Neurotransmitter Release (e.g., Dopamine) ca_release->neurotransmitter nmda NMDA Receptor sk_channel->nmda Disinhibits ca_influx ↑ Ca²⁺ Influx nmda->ca_influx ca_influx->neurotransmitter G cluster_0 Proposed Sigma-2 Receptor-Mediated Anxiolytic Mechanisms This compound This compound sigma2 Sigma-2 Receptor This compound->sigma2 Binds ion_channels Ca²⁺ & K⁺ Channels sigma2->ion_channels Modulates ngf_pathway NGF/TrkA Signaling (Ras/ERK, PI3K/Akt) sigma2->ngf_pathway Enhances neuro_release Modulation of Dopamine, Serotonin, Glutamate Release ion_channels->neuro_release anxiolysis Anxiolytic Effects neuro_release->anxiolysis neurite Neurite Outgrowth ngf_pathway->neurite

opipramol pharmacokinetics and bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Opipramol

Introduction

This compound, a dibenzazepine (B1670418) derivative, is an atypical psychotropic agent utilized primarily for the treatment of generalized anxiety disorder (GAD) and somatoform disorders.[1][2] Structurally similar to tricyclic antidepressants (TCAs), its mechanism of action diverges significantly. Unlike typical TCAs, this compound does not inhibit the neuronal reuptake of serotonin (B10506) or norepinephrine.[3][4] Instead, its therapeutic effects are attributed to its high affinity as an agonist for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2][5][6] This unique pharmacological profile necessitates a thorough understanding of its pharmacokinetic properties to inform clinical use and guide further drug development. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, excretion (ADME), and bioavailability of this compound.

Pharmacokinetic Profile

This compound exhibits predictable pharmacokinetic characteristics following oral administration. It is rapidly and completely absorbed, extensively distributed throughout the body, and primarily eliminated via hepatic metabolism.

Absorption

Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract.[5][7][8] The high bioavailability of the drug underscores its efficient absorption.

Bioavailability

The absolute bioavailability of this compound is approximately 94%, indicating that the vast majority of an orally administered dose reaches systemic circulation.[5][7][8] Bioequivalence has been demonstrated between different oral formulations, including sugar-coated tablets, film-coated tablets, and aqueous solutions.[9]

Distribution

This compound is widely distributed in the body, with a large apparent volume of distribution (Vd) of approximately 10 L/kg.[5][7][8] This suggests extensive tissue uptake and accumulation in peripheral parenchymatous organs.[10] The plasma protein binding of this compound is high, at approximately 91%.[5][7][8]

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters of this compound are summarized in the tables below. Data are derived from studies involving single oral doses in healthy adult volunteers.

Table 1: Summary of General Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Bioavailability 94%[5][7][8]
Plasma Protein Binding ~91%[5][7][8]
Volume of Distribution (Vd) ~10 L/kg[5][7][8]
Terminal Half-Life (t½) 6 - 11 hours[1][5][7][8]
Primary Metabolizing Enzyme CYP2D6[2][3][5][7][8]
Primary Route of Excretion Renal (~70%)[5][7]

Table 2: Dose-Dependent Pharmacokinetic Parameters of this compound

DoseTmax (Time to Peak)Cmax (Peak Concentration)AUC (Total Exposure)Reference(s)
50 mg 3.3 hours15.6 ng/mL~170 ng·h/mL[5][7][8][9]
100 mg 3.0 hours28 - 33.2 ng/mL~320 ng·h/mL[5][7][8][9]

Metabolism and Excretion

Metabolism

This compound is extensively metabolized in the liver, primarily through the cytochrome P450 isoenzyme CYP2D6.[2][3][5][7] The primary metabolic pathway is N-dealkylation, resulting in the formation of its main metabolite, deshydroxyethylthis compound.[5][7][8] Other identified metabolites include this compound-N-oxide and an acetic acid derivative formed via oxidation of the hydroxyethyl (B10761427) moiety.[9][11][12] Given the reliance on CYP2D6, patients with a deficiency in this enzyme (poor metabolizers) may exhibit significantly higher plasma concentrations of this compound.[3]

Opipramol_Metabolism cluster_0 Hepatic Metabolism parent This compound metabolite1 Deshydroxyethylthis compound (Major Metabolite) parent->metabolite1 CYP2D6 metabolite2 This compound-N-oxide parent->metabolite2 CYP450 metabolite3 Acetic Acid Derivative parent->metabolite3 Oxidation

Metabolic pathway of this compound.

Excretion

Elimination of this compound and its metabolites occurs predominantly through the kidneys. Approximately 70% of the administered dose is excreted in the urine, with about 10% as the unchanged parent drug.[5][7] The remainder is eliminated via the feces.[5][7] The terminal elimination half-life ranges from 6 to 11 hours.[7][8]

Experimental Protocols

The pharmacokinetic parameters of this compound have been established through rigorous clinical trials. The methodologies employed are critical for the interpretation of the resulting data.

Bioavailability Study Protocol

A representative experimental design to assess bioavailability is the open-label, randomized, two-way crossover study.[9]

  • Study Population: Healthy adult volunteers are recruited. A typical study may involve 18-20 participants.[9]

  • Design: A crossover design is used where each subject receives different formulations of this compound (e.g., a 100 mg film-coated tablet vs. a 100 mg sugar-coated tablet) in two separate study periods, separated by a washout period of at least one week.[9]

  • Drug Administration: A single oral dose is administered to subjects after an overnight fast.

  • Blood Sampling: Venous blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[13] Plasma is separated by centrifugation and stored at -20°C or below until analysis.[13]

  • Data Analysis: Plasma concentration-time profiles are constructed for each subject and formulation. Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis. Statistical tests are performed to assess bioequivalence between formulations.[9]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for the sensitive and specific quantification of this compound in biological matrices.[14][15][16]

  • Sample Preparation: A simple protein precipitation method is commonly employed. To a plasma sample (e.g., 100 µL), an internal standard (e.g., this compound-d4) is added, followed by a protein precipitating agent like acetonitrile (B52724).[16] After vortexing and centrifugation, the clear supernatant is transferred for analysis.[16]

  • Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).[15]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.[14]

  • Validation: The method is fully validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[15][16]

PK_Study_Workflow cluster_bioanalysis Bioanalytical Phase A Subject Screening & Enrollment B Randomization to Treatment Sequence A->B C Period 1: Single Dose Administration B->C D Serial Blood Sampling C->D E Washout Period D->E ≥ 7 days H Sample Preparation (Protein Precipitation) D->H F Period 2: Single Dose Administration E->F G Serial Blood Sampling F->G G->H I Bioanalysis (LC-MS/MS) H->I J Pharmacokinetic Data Analysis I->J K Statistical Analysis & Reporting J->K

Workflow for a two-way crossover pharmacokinetic study.

References

Opipramol's Differential Affinity for Sigma-1 vs. Sigma-2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opipramol, a clinically effective anxiolytic and antidepressant agent, exerts its therapeutic effects primarily through its interaction with sigma receptors. Structurally related to tricyclic antidepressants, this compound distinguishes itself by not inhibiting the neuronal reuptake of monoamines like norepinephrine (B1679862) or serotonin. Instead, its pharmacological profile is dominated by a high affinity for the sigma-1 (σ₁) receptor and a comparatively moderate to lower affinity for the sigma-2 (σ₂) receptor. This document provides an in-depth technical overview of the binding affinities of this compound for these two receptor subtypes, details the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways.

Quantitative Analysis of Binding Affinity

This compound's interaction with sigma receptors has been quantified in numerous studies, consistently demonstrating a higher affinity for the sigma-1 receptor over the sigma-2 receptor. The inhibitory constant (Ki) is a measure of a drug's binding affinity, with a lower Ki value indicating a stronger affinity.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Reference Tissue/Cell Line
This compound Sigma-1 (σ₁)~1.0 - 50Rat Brain Membranes, Guinea Pig Brain
Sigma-2 (σ₂)~350 - 1750Rat Brain Membranes

Note: Specific Ki values for this compound can vary between studies based on experimental conditions, such as the radioligand used and the tissue preparation.

The data clearly indicates that this compound is a high-affinity sigma-1 receptor ligand. Its affinity for the sigma-2 receptor is significantly lower. This differential binding profile is believed to be crucial to its mechanism of action, with its anxiolytic properties potentially linked to its effects at sigma-2 sites.

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity for sigma-1 and sigma-2 receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Objective

To determine the inhibitory constant (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials
  • Tissue Preparation: Homogenates of brain tissue (e.g., from rats or guinea pigs) or membranes from cultured cells expressing the target receptors. Guinea pig liver membranes are also a rich source of sigma-1 receptors.

  • Radioligands:

    • For Sigma-1 Receptors: High-affinity, selective radioligands such as --INVALID-LINK---pentazocine.

    • For Sigma-2 Receptors: A non-selective sigma receptor ligand like [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) is commonly used. To measure binding to sigma-2 receptors specifically, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to "mask" or block the sigma-1 sites.

  • Test Compound: this compound in a range of concentrations.

  • Buffers: Tris-HCl buffer is typically used.

  • Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

General Procedure
  • Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the sigma receptors. The final membrane pellet is resuspended in a buffer.

  • Incubation: The membrane preparation is incubated in assay tubes with:

    • A fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled competitor (this compound).

    • For sigma-2 assays, a masking ligand for sigma-1 receptors.

  • Equilibrium: The incubation is carried out for a specific time and at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound decreases as the concentration of this compound increases. The data is plotted as the percentage of specific binding versus the log concentration of this compound. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). It plays a crucial role in regulating cellular stress responses and modulating various signaling pathways.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Signaling Downstream Effects S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP Inactivated State Ca_Signaling Ca²⁺ Signaling Modulation (via IP3R) S1R->Ca_Signaling Regulates Ion_Channels Ion Channel Regulation (K⁺, Na⁺ channels) S1R->Ion_Channels Modulates Kinase_Activity Protein Kinase Activation (PKC, PKA) S1R->Kinase_Activity Influences Cell_Survival Neuronal Survival & Synaptogenesis S1R->Cell_Survival Promotes This compound This compound (Agonist) This compound->S1R

A Technical Guide to Opipramol Metabolism and Cytochrome P450 2D6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the metabolism of opipramol, with a specific focus on its interaction with the Cytochrome P450 2D6 (CYP2D6) isoenzyme. This compound, an anxiolytic and antidepressant agent, is primarily metabolized by CYP2D6, leading to the formation of several key metabolites. Its reliance on this polymorphic enzyme raises important considerations for drug-drug interactions and patient variability in response. This guide details the pharmacokinetic profile of this compound, outlines its metabolic pathways, and discusses its role as a potential inhibitor of CYP2D6. Furthermore, it includes detailed experimental protocols for assessing CYP2D6 activity and inhibition in vitro, providing a valuable resource for non-clinical drug development and research.

Introduction

This compound is a tricyclic compound used primarily for the treatment of generalized anxiety disorder and somatoform disorders. Unlike typical tricyclic antidepressants, its primary mechanism of action is not monoamine reuptake inhibition but rather high-affinity agonism of the sigma-1 receptor. The clinical pharmacokinetics and potential for drug-drug interactions (DDIs) of this compound are largely dictated by its metabolic profile.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics, including approximately 25% of all clinically used drugs. Among these, CYP2D6 is one of the most significant and highly studied enzymes due to its high degree of genetic polymorphism, which can lead to wide inter-individual variations in metabolic capacity. Individuals can be classified as poor, intermediate, normal (extensive), or ultrarapid metabolizers, which can profoundly impact a drug's efficacy and toxicity. Understanding the interaction of a drug candidate with CYP2D6—both as a substrate and an inhibitor—is therefore a critical component of modern drug development. This guide focuses on the specific relationship between this compound and the CYP2D6 enzyme.

Pharmacokinetics of this compound

This compound is rapidly and completely absorbed after oral administration. Its key pharmacokinetic parameters are summarized in the table below. The metabolism is primarily hepatic via the CYP2D6 isoenzyme, with the majority of the drug eliminated in the urine.

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Reference
Bioavailability 94%
Time to Peak Plasma (Tmax) 3.0 - 3.3 hours
Peak Plasma Conc. (Cmax) 15.6 ng/mL (50 mg dose)
33.2 ng/mL (100 mg dose)
Plasma Protein Binding ~91%
Volume of Distribution (Vd) ~10 L/kg
Elimination Half-Life (t½) 6 - 11 hours
Metabolism Primarily via CYP2D6

| Excretion | ~70% renal (10% unchanged) | |

Metabolism of this compound

The biotransformation of this compound occurs predominantly through Phase I oxidation reactions, followed by potential Phase II conjugation of its metabolites.

Phase I Metabolism

The primary enzyme responsible for the Phase I metabolism of this compound is CYP2D6. The main metabolic pathway is hydroxylation, leading to the formation of deshydroxyethylthis compound. Other identified metabolic pathways include N-oxidation of the piperazine (B1678402) ring and oxidation of the hydroxyethyl (B10761427) moiety to an acetic acid group, which can be further decarboxylated.

Table 2: Known Metabolites of this compound

Metabolite Description Reference
Deshydroxyethylthis compound Result of hydroxylation
Acetic Acid Metabolite Oxidation of the hydroxyethyl group
Decarboxylated Acetic Acid Decarboxylation of the acetic acid metabolite
This compound-N-oxide N-oxidation of the piperazine ring

| Dibenzazepine | A further degradation product | |

G cluster_0 Phase I Metabolism cluster_1 CYP2D6-Mediated Pathways cluster_2 Phase II Metabolism This compound This compound Metabolite1 Deshydroxyethylthis compound This compound->Metabolite1 Hydroxylation Metabolite2 Acetic Acid Metabolite This compound->Metabolite2 Side-chain Oxidation Metabolite3 This compound-N-oxide This compound->Metabolite3 N-Oxidation Glucuronide Glucuronide Conjugates Metabolite1->Glucuronide UGT Enzymes Metabolite4 Decarboxylated Metabolite Metabolite2->Metabolite4 Decarboxylation Metabolite2->Glucuronide UGT Enzymes

Caption: Metabolic pathway of this compound.
Phase II Metabolism

While this compound itself is not a direct substrate for UDP-glucuronosyltransferases (UGTs), its oxidized Phase I metabolites can undergo Phase II conjugation to form glucuronides, facilitating their excretion.

This compound as a CYP2D6 Inhibitor

Given that this compound is a substrate for CYP2D6, it has the potential to act as a competitive inhibitor of the enzyme. This can lead to clinically significant DDIs when co-administered with other drugs that are also metabolized by CYP2D6.

Mechanism of Inhibition

This compound can compete with other CYP2D6 substrates for binding to the active site of the enzyme. This type of interaction is characteristic of competitive inhibition. Co-administration of this compound with other tricyclic antidepressants, beta-blockers, or Class 1c antiarrhythmics can slow the metabolism of these drugs, leading to higher plasma concentrations and an increased risk of adverse effects. Similarly, potent CYP2D6 inhibitors, such as certain SSRIs (e.g., fluoxetine, paroxetine), can increase plasma levels of this compound, while CYP2D6 inducers (e.g., carbamazepine) can decrease its concentration and therapeutic effect.

Quantitative Inhibition Data

While this compound is known to engage in competitive interactions at the CYP2D6 enzyme, specific inhibitory constant (Kᵢ) or IC₅₀ values are not well-documented in recent, readily available scientific literature. One older study reported a Kᵢ value of 0.01 mM for this compound in the context of tricyclic antidepressants, but the specific P450 enzyme was not explicitly identified as CYP2D6. The lack of definitive quantitative data underscores the need for modern in vitro studies to precisely characterize the inhibitory potency of this compound against CYP2D6.

G cluster_0 CYP2D6 Enzyme Interaction cluster_1 Potential Clinical Outcomes CYP2D6 CYP2D6 Active Site Outcome1 Decreased Metabolism of Other Drug CYP2D6->Outcome1 This compound This compound (Substrate/Inhibitor) This compound->CYP2D6 Competes for Binding OtherDrug Co-administered CYP2D6 Substrate OtherDrug->CYP2D6 Competes for Binding Outcome2 Increased Plasma Concentration of Other Drug Outcome1->Outcome2 Outcome3 Increased Risk of Adverse Effects Outcome2->Outcome3

Caption: Logic of competitive inhibition at CYP2D6.

Experimental Protocols

To assess the potential of a test compound to be a substrate or inhibitor of CYP2D6, standardized in vitro assays are employed during drug development.

In Vitro CYP2D6 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP2D6 activity using a probe substrate.

1. Materials and Reagents:

  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2D6 (rhCYP2D6).

  • Probe Substrate: Bufuralol (or Dextromethorphan).

  • Positive Control Inhibitor: Quinidine.

  • Test Compound: Dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Termination Solution: Ice-cold acetonitrile (B52724) or methanol, often containing an internal standard for analysis.

  • Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.

2. Experimental Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the positive control (quinidine) in the assay buffer. The final solvent concentration should be kept low (<1%) to avoid solvent-mediated effects.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer.

    • HLM or rhCYP2D6 (e.g., final protein concentration 0.2-0.5 mg/mL for HLM).

    • Test compound dilutions or positive control.

    • Probe substrate (e.g., bufuralol).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This time must be within the linear range of metabolite formation, determined in preliminary experiments.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile or methanol.

  • Protein Precipitation: Centrifuge the plate (e.g., 4,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the metabolite (e.g., 1'-hydroxybufuralol) using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percent inhibition of CYP2D6 activity at each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

G start Start prep Prepare Reagents: - Test Compound Dilutions - HLM/rhCYP2D6 - Probe Substrate - NADPH System start->prep plate Add Buffer, Enzyme, Test Cmpd, and Probe Substrate to 96-well Plate prep->plate preincubate Pre-incubate at 37°C (5-10 min) plate->preincubate initiate Initiate Reaction: Add NADPH System preincubate->initiate incubate Incubate at 37°C (15-60 min) initiate->incubate terminate Terminate Reaction: Add Cold Acetonitrile incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Inhibition and Determine IC50 analyze->calculate end_node End calculate->end_node

An In-depth Technical Guide on the Histamine H1 Receptor Antagonism of Opipramol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opipramol, a dibenzazepine (B1670418) derivative, is clinically utilized for its anxiolytic and antidepressant properties. While its primary mechanism of action is agonism at sigma (σ) receptors, this compound also exhibits a significant affinity for the histamine (B1213489) H1 receptor, acting as a potent antagonist. This antagonism contributes to its sedative effects and modulates its overall pharmacological profile. This technical guide provides a detailed examination of the interaction between this compound and the histamine H1 receptor, presenting quantitative binding data, outlining relevant experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a therapeutic agent with a unique pharmacological profile that distinguishes it from typical tricyclic antidepressants (TCAs). Unlike classical TCAs, it does not significantly inhibit the reuptake of monoamines such as serotonin (B10506) and norepinephrine. Instead, its primary therapeutic effects are attributed to its high-affinity agonism at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

In addition to its primary targets, this compound interacts with several other neurotransmitter receptors. Notably, it demonstrates high-affinity antagonism at the histamine H1 receptor. This interaction is clinically relevant as it is associated with the sedative properties often observed with this compound administration. Understanding the specifics of this antagonism is crucial for a comprehensive characterization of this compound's mechanism of action and for guiding further drug development and clinical application.

This guide will delve into the quantitative aspects of this compound's binding to the H1 receptor, the experimental procedures used to determine these parameters, and the downstream signaling consequences of H1 receptor blockade.

Quantitative Analysis of this compound's H1 Receptor Antagonism

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

This compound has been demonstrated to be a potent antagonist at the human histamine H1 receptor. The following table summarizes the quantitative binding data for this compound at the H1 receptor.

CompoundReceptorSpeciesKi (nM)Reference
This compoundHistamine H₁Human6.03Kroeze et al. (2003)

Table 1: Binding Affinity of this compound for the Histamine H1 Receptor.

Experimental Protocols

The determination of this compound's binding affinity for the histamine H1 receptor is typically achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacological profiling, allowing for the quantification of the interaction between a drug and its target receptor.

Radioligand Binding Assay for Histamine H1 Receptor

A standard methodology for determining the Ki value of a compound at the H1 receptor involves a competitive binding experiment using a radiolabeled antagonist, such as [³H]mepyramine.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (a potent H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin (B1677119) or diphenhydramine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter.

  • Glass Fiber Filters.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human H1 receptor.

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a series of tubes or a 96-well plate, add a constant concentration of [³H]mepyramine (typically at or below its Kd value for the H1 receptor).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • To a separate set of tubes, add the radioligand and a high concentration of a non-specific binding control to determine non-specific binding.

    • To another tube, add only the radioligand and buffer to determine total binding.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

The following diagram illustrates a generalized workflow for a competitive radioligand binding assay.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor Membranes Receptor Membranes Binding Reaction Binding Reaction Receptor Membranes->Binding Reaction Radioligand ([³H]mepyramine) Radioligand ([³H]mepyramine) Radioligand ([³H]mepyramine)->Binding Reaction Unlabeled Ligand (this compound) Unlabeled Ligand (this compound) Unlabeled Ligand (this compound)->Binding Reaction Filtration Filtration Binding Reaction->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC₅₀ Determination IC₅₀ Determination Scintillation Counting->IC₅₀ Determination Ki Calculation Ki Calculation IC₅₀ Determination->Ki Calculation

A generalized workflow for a competitive radioligand binding assay.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins. Antagonism of the H1 receptor by this compound blocks the downstream signaling cascade initiated by histamine binding.

Upon activation by histamine, the H1 receptor undergoes a conformational change, leading to the activation of its associated Gαq/11 protein. This activation involves the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαq-GTP subunit then dissociates from the βγ-subunits and stimulates phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

The signaling pathway is depicted in the diagram below.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Leads to

Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound's pharmacological profile is multifaceted, with its primary activity as a sigma receptor agonist being complemented by its potent antagonism of the histamine H1 receptor. The high affinity of this compound for the H1 receptor, as evidenced by its low nanomolar Ki value, underscores the significance of this interaction in its overall mechanism of action, particularly in relation to its sedative effects. The experimental methodologies outlined in this guide, specifically competitive radioligand binding assays, are crucial for the precise quantification of such drug-receptor interactions. A thorough understanding of this compound's H1 receptor antagonism, in conjunction with its effects on other targets, is essential for the rational clinical use of this drug and for the development of novel therapeutics with optimized pharmacological profiles. This technical guide provides a foundational resource for researchers and clinicians working with this compound and other centrally acting agents.

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Opipramol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of opipramol in human plasma using high-performance liquid chromatography (HPLC), with a primary focus on the more sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Detailed protocols for sample preparation, chromatographic separation, and method validation are presented. This application note is intended for researchers, scientists, and professionals in the field of drug development and clinical research.

Introduction

This compound is a tricyclic compound with anxiolytic and antidepressant properties, primarily acting as a high-affinity sigma-1 and sigma-2 receptor agonist.[1] Accurate and reliable quantification of this compound in biological matrices such as human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure its efficacy and safety.[1][2] While various analytical methods, including HPLC with photometric detection, have been developed, LC-MS/MS offers superior sensitivity, selectivity, and a wider dynamic range.[1] The use of a stable isotope-labeled internal standard, such as this compound-d4, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[1][3]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound analytical standard (≥99.0% purity)[4]

    • This compound-d4 (≥98% isotopic purity)[1]

    • Imipramine (alternative internal standard)[5]

  • Solvents and Chemicals:

    • Methanol (HPLC grade)[6]

    • Acetonitrile (B52724) (HPLC grade)[6][7]

    • Water (HPLC grade)

    • Formic acid (0.1%)[7]

    • Ammonium acetate[8]

    • Dipotassium hydrogen orthophosphate[9]

    • tert.-Butylmethyl ether[5]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the removal of the majority of proteins from plasma samples prior to LC-MS/MS analysis.[2][7]

  • Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.[1]

  • Pipette 100 µL of plasma into the corresponding tubes.[1]

  • Add 20 µL of the this compound-d4 working solution (100 ng/mL) to all tubes except for the blank matrix samples.[1]

  • Vortex briefly to mix.[1]

  • Add 300 µL of chilled acetonitrile (-20°C) to each tube to precipitate the plasma proteins.[1][7]

  • Vortex vigorously for 1 minute.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer 200 µL of the supernatant to autosampler vials.[1]

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[1][7]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical HPLC and LC-MS/MS conditions for the analysis of this compound in human plasma.

Table 1: HPLC and LC-MS/MS System Parameters

ParameterHPLC with UV DetectionLC-MS/MS
LC System HPLC or UHPLC systemHigh-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system[7]
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[10] or Cyanopropyl silica (B1680970) column[5]C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)[7]
Mobile Phase A 0.02% Orthophosphoric acid (pH 3.26)[11] or Potassium dihydrogen phosphate (B84403) buffer (10mM, pH 2.5)[10]0.1% Formic acid in water[7]
Mobile Phase B Acetonitrile[10][11]0.1% Formic acid in acetonitrile[7]
Gradient Isocratic or Gradient[11]A typical gradient starts with a low percentage of mobile phase B, increasing linearly.[12]
Flow Rate 1.0 - 1.2 mL/min[10][11]0.4 mL/min[7]
Column Temperature Ambient or 40°C40°C[7]
Injection Volume 50 µL[6]5 µL[7]
Detector UV DetectorTriple quadrupole mass spectrometer[7]
Detection Wavelength 254 nm or 256 nm[10][11]N/A
Ionization Mode N/AElectrospray Ionization (ESI), Positive[7]
Monitoring Mode N/AMultiple Reaction Monitoring (MRM)[7]
Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The validation should be performed according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix. The response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[13]
Linearity A linear model should be used. The coefficient of determination (r²) should be ≥0.99.[13] A typical linear range is 1.0 to 500.0 ng/mL.[1]
Accuracy & Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[13]
Recovery The recovery of the analyte and internal standard should be consistent, precise, and reproducible.[13]
Matrix Effect Assessed by comparing the peak response of the analyte in post-extraction spiked plasma with that in a neat solution.[1]
Stability The stability of this compound in human plasma should be evaluated under various conditions, including short-term (room temperature), freeze-thaw cycles, and long-term storage (-80°C).[1]

Data Presentation

Table 3: Summary of Quantitative Data from a Validated LC-MS/MS Method

ParameterThis compound
Linearity Range 1.0 - 500.0 ng/mL[1]
Correlation Coefficient (r²) >0.99[1]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]
Intra-day Accuracy Within ±15% of nominal concentration[13]
Inter-day Accuracy Within ±15% of nominal concentration[13]
Intra-day Precision (%CV) ≤15%[13]
Inter-day Precision (%CV) ≤15%[13]
Recovery Consistent and reproducible[13]

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 1. Plasma Sample Collection add_is 2. Add Internal Standard (this compound-d4) plasma_sample->add_is protein_precip 3. Protein Precipitation (Acetonitrile) add_is->protein_precip vortex 4. Vortex protein_precip->vortex centrifuge 5. Centrifugation vortex->centrifuge supernatant_transfer 6. Supernatant Transfer centrifuge->supernatant_transfer injection 7. Injection into LC-MS/MS supernatant_transfer->injection chromatography 8. Chromatographic Separation injection->chromatography ms_detection 9. Mass Spectrometric Detection chromatography->ms_detection peak_integration 10. Peak Integration ms_detection->peak_integration calibration_curve 11. Calibration Curve Generation peak_integration->calibration_curve quantification 12. Quantification of this compound calibration_curve->quantification

Caption: Workflow for the quantification of this compound in human plasma.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive LC-MS/MS method. The use of a stable isotope-labeled internal standard, coupled with a straightforward protein precipitation sample preparation, allows for accurate and precise results. The provided method and validation guidelines serve as a comprehensive resource for researchers and scientists in the development and implementation of bioanalytical methods for this compound.

References

Application Notes and Protocols for In Vivo Microdialysis of Opipramol and its Effects on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opipramol is a psychotropic agent used in the treatment of generalized anxiety disorder and somatoform disorders.[1] Unlike typical tricyclic antidepressants, its primary mechanism of action is not the inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake.[1] Instead, this compound acts as a high-affinity agonist at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2] It is through this engagement of sigma receptors that this compound is thought to exert its modulatory effects on various neurotransmitter systems.[2] In vivo microdialysis is a powerful technique for studying the effects of pharmacological agents on the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[3] This document provides detailed application notes and protocols for the use of in vivo microdialysis to investigate the effects of this compound on neurotransmitter release, with a primary focus on dopamine (B1211576).

Mechanism of Action: this compound and Neurotransmitter Release

This compound's interaction with sigma receptors is central to its neuropharmacological profile. The sigma-1 receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum that can translocate and modulate the activity of various ion channels and G-protein coupled receptors.[4] Activation of sigma-1 receptors has been shown to influence intracellular calcium signaling, a critical step in neurotransmitter release.[4]

Preclinical studies have demonstrated that this compound potently increases the metabolism of dopamine in key brain regions, including the striatum, olfactory tubercle, and pyriform cortex in rats.[2] Furthermore, it has been shown to increase the release of dopamine from the striatum in mice, an effect measured by the increase in the dopamine metabolite 3-methoxytyramine (3-MT).[2] This suggests that this compound, through its action on sigma receptors, facilitates dopaminergic neurotransmission.[2] While this compound also has a moderate affinity for dopamine D2 and serotonin 5-HT2 receptors, its effects on dopamine release appear to be predominantly mediated by sigma receptor activation.[1][2]

It is important to note that while this compound has an affinity for serotonin receptors, current literature available through extensive searches does not provide direct in vivo microdialysis data on its effects on extracellular serotonin levels.

Data Presentation: Effects of this compound on Dopamine Release

The primary evidence for this compound-induced dopamine release comes from the measurement of the dopamine metabolite 3-methoxytyramine (3-MT) in vivo, which is considered an accurate index of dopamine release.[2][5] While the seminal study by Rao et al. (1990) states a potent increase, the specific quantitative data from this study is not publicly available.[2] However, for context and comparative purposes, the table below includes data for another selective sigma-1 receptor agonist, PRE-084, on dopamine release in the nucleus accumbens shell.

CompoundDoseBrain RegionAnalyteMaximum Change from Baseline (%)Animal ModelReference
This compoundNot SpecifiedStriatum, Olfactory Tubercle, Pyriform CortexDopamine Metabolites (e.g., 3-MT)Potently Increased (Specific % not available)Rat, Mouse[2]
PRE-084 (Sigma-1 Agonist)0.32-10 mg/kg (IV)Nucleus Accumbens ShellDopamine~160%Rat[6]

Experimental Protocols

The following is a representative, synthesized protocol for an in vivo microdialysis study to assess the effect of this compound on dopamine and serotonin release. This protocol is based on standard microdialysis procedures and information gathered on this compound's pharmacology.

Animal Model and Housing
  • Species: Male Wistar rats (275-350 g) or C57BL/6 mice (25-30 g).

  • Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Place the animal in a stereotaxic frame.

  • Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum or nucleus accumbens).

  • Implant a guide cannula (e.g., CMA 12) just above the target region and secure it to the skull with dental cement and surgical screws.

  • Allow the animal to recover for at least 5-7 days post-surgery.

In Vivo Microdialysis Procedure
  • On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Connect the probe to a microinfusion pump and a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min).[3]

  • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

  • Collect at least three stable baseline samples before administering this compound.

  • Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.). A dose of 12.5 mg/kg i.p. has been used in rodent models.[7]

  • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Sample Analysis: HPLC-ECD
  • Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA, and 3-MT) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Inject a fixed volume of the dialysate into the HPLC system.

  • Separate the monoamines using a reverse-phase C18 column.

  • Quantify the analytes using an electrochemical detector. The concentrations are determined by comparing the peak areas to those of external standards.

Visualizations

Signaling Pathway

opipramol_dopamine_release cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum / Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Agonist Binding IonChannels Ion Channels (e.g., Ca²⁺ Channels) Sigma1R->IonChannels Modulation CaM Ca²⁺/Calmodulin Signaling IonChannels->CaM ↑ Intracellular Ca²⁺ Vesicle Dopamine Vesicle CaM->Vesicle Vesicle Fusion Dopamine_out Dopamine Vesicle->Dopamine_out Release

Caption: Proposed signaling pathway for this compound-induced dopamine release.

Experimental Workflow

microdialysis_workflow A Animal Acclimation & Guide Cannula Surgery B Surgical Recovery (5-7 days) A->B C Microdialysis Probe Insertion B->C D Baseline Sample Collection (≥3 samples) C->D E This compound Administration (e.g., 12.5 mg/kg i.p.) D->E F Post-dosing Sample Collection (3-4 hours) E->F G HPLC-ECD Analysis of Dopamine & Serotonin F->G H Data Analysis (% Change from Baseline) G->H I Histological Verification of Probe Placement H->I

Caption: Experimental workflow for in vivo microdialysis of this compound.

References

Application Notes and Protocols for Opipramol Testing in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opipramol is an atypical psychotropic agent with anxiolytic and antidepressant properties. Structurally related to tricyclic antidepressants, its primary mechanism of action diverges significantly. This compound does not inhibit the neuronal reuptake of serotonin (B10506) or norepinephrine.[1] Instead, it exhibits high affinity for sigma (σ) receptors, acting as a potent agonist for both σ1 and σ2 subtypes.[1][2][3] This interaction with the sigma receptor system is believed to be central to its therapeutic effects.[1] Preclinical evaluation of this compound's anxiolytic potential relies on a battery of well-validated animal models that assess different facets of anxiety-like behavior. These models are crucial for elucidating the drug's neurobiological mechanisms and predicting its clinical efficacy.

This document provides detailed protocols for several key animal models used to test the anxiolytic effects of this compound, along with guidance on data presentation and visualization of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Sigma Receptor Signaling

This compound's anxiolytic effects are primarily attributed to its function as a sigma receptor agonist.[3] Sigma-1 (σ1) receptors are unique ligand-operated intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface.[4] Upon activation by an agonist like this compound, the σ1 receptor dissociates from its binding partner, BiP, and can then modulate a variety of downstream signaling cascades.[4] This includes the regulation of ion channels and the N-methyl-D-aspartate (NMDA) receptor complex.[5] Activation of the σ1 receptor has been shown to ameliorate anxiety-like behaviors by positively modulating the NR2A-CREB-BDNF signaling pathway, which is crucial for neuronal plasticity and survival.[6]

G cluster_0 This compound Action This compound This compound Sigma1R Sigma-1 Receptor (σ1R) This compound->Sigma1R Agonist Binding NMDAR NMDA Receptor Complex Sigma1R->NMDAR Modulation CREB pCREB NMDAR->CREB Activation BDNF BDNF CREB->BDNF Upregulation Anxiolysis Anxiolytic Effects BDNF->Anxiolysis

Caption: Proposed signaling pathway for this compound's anxiolytic effects.

Experimental Protocols for Anxiety Models

Several behavioral paradigms are used to assess anxiety in rodents. The following protocols are among the most common and are suitable for evaluating the efficacy of this compound.[7][8][9]

The Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces versus its drive to explore novel environments.[9][10] Anxiolytic compounds like this compound are expected to increase the proportion of time spent and entries made into the open arms.

Experimental Workflow

G cluster_workflow EPM Experimental Workflow A Acclimatize Animal (min. 45-60 min in testing room) B Administer this compound or Vehicle (e.g., 1-10 mg/kg, IP) A->B C Wait for Drug Absorption (e.g., 30 min post-injection) B->C D Place Animal in Center of Maze (Facing an open arm) C->D E Record Behavior (5-10 min session via video tracking) D->E F Analyze Data (Time in arms, entries, etc.) E->F

Caption: Workflow for the Elevated Plus Maze (EPM) test.

Detailed Protocol

  • Apparatus: A plus-shaped maze, typically made of PVC, elevated 50-80 cm above the floor.[10][11] It consists of two open arms (e.g., 50x12 cm) and two enclosed arms (e.g., 50x12 cm with 50 cm high walls), with a central platform (e.g., 12x12 cm).[10]

  • Acclimatization: Allow animals to habituate to the testing room for at least 45-60 minutes before the trial begins.[12][13]

  • Drug Administration: Administer this compound (doses typically ranging from 1-10 mg/kg for anxiolytic effects) or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to testing.[1]

  • Procedure: Gently place the animal on the central platform of the maze, facing one of the open arms.[10] Allow the animal to explore the maze freely for a 5 to 10-minute session.[13]

  • Data Collection: An overhead camera connected to a video-tracking system records the session.[13] Key parameters to measure include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Cleaning: Thoroughly clean the maze with a 30-70% ethanol (B145695) solution between trials to remove olfactory cues.[10]

Data Presentation

Drug/DoseNParameter MeasuredResult (Mean ± SEM)
Vehicle10% Time in Open Arms15.2 ± 2.1
Vehicle10% Open Arm Entries20.5 ± 3.0
This compound (5 mg/kg)10% Time in Open Arms35.8 ± 4.5
This compound (5 mg/kg)10% Open Arm Entries41.2 ± 5.2
This compound (10 mg/kg)10% Time in Open Arms42.1 ± 4.9
This compound (10 mg/kg)10% Open Arm Entries48.9 ± 5.5
Note: This table presents hypothetical data for illustrative purposes. An asterisk () would typically denote statistical significance (e.g., p < 0.05) compared to the vehicle group.*
The Light-Dark Box Test

This test is also based on the conflict between the drive to explore a novel environment and the innate aversion of rodents to brightly lit areas.[14][15] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.

Experimental Workflow

G cluster_workflow Light-Dark Box Experimental Workflow A Acclimatize Animal (min. 30 min in testing room) B Administer this compound or Vehicle A->B C Wait for Drug Absorption B->C D Place Animal in Light Compartment (Facing away from opening) C->D E Record Behavior (5-10 min session) D->E F Analyze Data (Time in light, transitions, etc.) E->F

Caption: Workflow for the Light-Dark Box test.

Detailed Protocol

  • Apparatus: A box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3 of the box).[15] The compartments are connected by a small opening.

  • Acclimatization: Habituate animals to the testing room for at least 30 minutes prior to the test.[16]

  • Drug Administration: Administer this compound or vehicle as described for the EPM test.

  • Procedure: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[17] Allow the animal to explore the apparatus freely for 5-10 minutes.[17]

  • Data Collection: Use an automated system with photobeams or a video camera to record:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Total distance traveled.

  • Cleaning: Clean the apparatus thoroughly between subjects.

Data Presentation

Drug/DoseNParameter MeasuredResult (Mean ± SEM)
Vehicle12Time in Light (s)95 ± 10.3
Vehicle12Transitions (count)14 ± 2.1
This compound (5 mg/kg)12Time in Light (s)155 ± 15.8
This compound (5 mg/kg)12Transitions (count)25 ± 3.4
Note: This table presents hypothetical data for illustrative purposes.
The Marble Burying Test

This test is used to model anxiety and compulsive-like behaviors.[18][19] Rodents naturally tend to bury novel objects in their bedding. A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect.[20]

Experimental Workflow

G cluster_workflow Marble Burying Experimental Workflow A Prepare Cage (5 cm deep bedding, 20 marbles) B Acclimatize Animal (min. 30 min in testing room) A->B C Administer this compound or Vehicle B->C D Place Animal in Cage C->D E Run Test Session (30 min) D->E F Count Buried Marbles (≥ 2/3 covered) E->F

Caption: Workflow for the Marble Burying test.

Detailed Protocol

  • Apparatus: A standard rodent cage filled with approximately 5 cm of clean bedding material (e.g., sawdust or chip bedding).[20][21] Twenty glass marbles are arranged evenly on the surface of the bedding.[21]

  • Acclimatization: Habituate the animal to the testing room for at least 30 minutes.[21]

  • Drug Administration: Administer this compound or vehicle. Some protocols suggest injecting immediately before placing the mouse in the test cage.[18]

  • Procedure: Place the animal gently into the prepared cage. Leave the animal undisturbed for a 30-minute session.[22][23]

  • Data Collection: After the session, carefully remove the animal. Count the number of marbles that are at least two-thirds buried in the bedding.[18][22] Locomotor activity can also be recorded to control for sedative effects.[18]

  • Cleaning: Use a fresh cage with new bedding and clean marbles for each animal.

Data Presentation

Drug/DoseNParameter MeasuredResult (Mean ± SEM)
Vehicle10Marbles Buried (count)16.5 ± 1.5
This compound (10 mg/kg)10Marbles Buried (count)8.2 ± 2.0*
Diazepam (2 mg/kg)10Marbles Buried (count)6.5 ± 1.8**
Note: This table presents hypothetical data for illustrative purposes, including a positive control (Diazepam).

Conclusion

The Elevated Plus Maze, Light-Dark Box, and Marble Burying tests are robust and reliable models for screening the anxiolytic properties of compounds like this compound.[7][24] Given this compound's mechanism of action via sigma receptors, these behavioral assays provide essential in vivo data to complement in vitro binding studies. Consistent findings across multiple models strengthen the evidence for a compound's anxiolytic potential. When conducting these experiments, careful attention to protocol standardization, environmental controls, and appropriate data analysis is critical for generating reproducible and valid results.

References

Application Notes and Protocols for the Development of Opipramol Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Opipramol is an atypical anxiolytic and antidepressant drug with a unique pharmacological profile, primarily acting as a high-affinity sigma-1 and sigma-2 receptor agonist.[1][2] Conventional immediate-release formulations of this compound require multiple daily administrations to maintain therapeutic plasma concentrations, which can lead to fluctuations in drug levels and potential side effects.[1][3] The development of a sustained-release formulation of this compound aims to provide a stable therapeutic effect over an extended period, reduce dosing frequency, and improve patient compliance.[1][4]

These application notes provide a comprehensive guide to the development of a sustained-release matrix tablet formulation of this compound, covering pre-formulation, formulation development, manufacturing, and in-vitro/in-vivo evaluation.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound Dihydrochloride (B599025) is crucial for designing a robust sustained-release formulation.

Table 1: Physicochemical Properties of this compound Dihydrochloride

PropertyValueReference
Chemical Name 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol dihydrochloride[1]
Molecular Formula C₂₃H₂₉N₃O · 2HCl[5]
Molecular Weight 436.42 g/mol [5]
Appearance Yellow solid[5]
Solubility Water: ~24 mg/mL[5]
Log P (octanol/water) 3.309 (Calculated)[6]
pKa Not explicitly found in searches

Formulation Development: Matrix Tablets

Hydrophilic matrix tablets are a common and effective approach for achieving sustained drug release. The following formulations utilize various polymers to control the release of this compound.

Table 2: Composition of this compound Sustained-Release Matrix Tablet Formulations

Formulation Code This compound Dihydrochloride (mg) Polymer Polymer Concentration (%) Microcrystalline Cellulose (q.s. to 500 mg)
F1100Hydroxypropyl Methylcellulose (HPMC)10Yes
F2100Hydroxypropyl Methylcellulose (HPMC)20Yes
F3100Hydroxypropyl Cellulose (HPC)10Yes
F4100Hydroxypropyl Cellulose (HPC)20Yes
F5100Carbopol® 94110Yes
F6100Carbopol® 94120Yes
F7100Sodium Alginate10Yes
F8100Xanthan Gum10Yes

Manufacturing Protocol

The direct compression method is a simple and cost-effective process for manufacturing matrix tablets.[1][7]

Protocol 1: Manufacturing of this compound Sustained-Release Tablets by Direct Compression
  • Dispensing: Accurately weigh all raw materials (this compound Dihydrochloride, polymer, and microcrystalline cellulose) as per the formulation in Table 2.

  • Sifting: Sift the drug and excipients through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity and break any lumps.

  • Blending:

    • Transfer the sifted materials to a suitable blender (e.g., V-blender or bin blender).

    • Blend for a pre-determined time (e.g., 15 minutes) to achieve a homogenous mixture.

  • Lubrication:

    • Add a lubricant (e.g., 1% w/w Magnesium Stearate, sifted through #60 mesh) to the powder blend.

    • Blend for a short period (e.g., 3-5 minutes). Avoid over-blending as it can negatively impact tablet hardness and dissolution.

  • Compression:

    • Load the final blend into the hopper of a rotary tablet press.

    • Compress the blend into tablets of the desired weight (500 mg), hardness, and thickness using appropriate tooling.

  • In-Process Quality Control (IPQC): Monitor tablet weight, hardness, thickness, and friability at regular intervals during the compression process.

In-Vitro Evaluation

Protocol 2: In-Vitro Dissolution Study

This protocol is based on the USP Method II (Paddle Apparatus) and is designed to simulate the gastrointestinal transit of the dosage form.[1][8]

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Media:

    • 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.

    • 900 mL of pH 7.4 phosphate (B84403) buffer for the subsequent hours.

    • Alternatively, studies can be conducted in distilled water.[1]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.[1]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

  • Analysis:

    • Determine the concentration of this compound in the filtered samples using a validated UV-spectrophotometric method at 254 nm or an HPLC method.[1][9]

    • Calculate the cumulative percentage of drug released at each time point.

Table 3: Comparative In-Vitro Drug Release Data (% Mean Release) After 8 Hours

Formulation CodePolymerPolymer Conc. (%)Distilled WaterpH 1.2 HClpH 7.4 Phosphate Buffer
F1HPMC10>95%>95%>95%
F2HPMC2064.5%64.2%62.7%
F3HPC10>95%>95%>95%
F4HPC2081.8%78.8%77.4%
F5Carbopol® 9411058.2%52.4%57.0%
F6Carbopol® 9412011.2%19.1%16.5%
Data adapted from Gönüllü et al., 2006.[1]

In-Vivo Pharmacokinetic Studies

A preclinical pharmacokinetic study in an animal model is essential to evaluate the in-vivo performance of the developed sustained-release formulation.

Protocol 3: In-Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Housing: House the animals in standard laboratory conditions with a 12-hour light/dark cycle and provide free access to food and water. Acclimatize the animals for at least one week before the study.[10]

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of the this compound sustained-release tablet (e.g., equivalent to 10 mg/kg of this compound).[10]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula at pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 16, 24, and 48 hours post-dose).[10]

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Stability Studies

Stability testing is performed to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.

Protocol 4: Stability Study of this compound Sustained-Release Tablets
  • Batches: Use at least three primary batches of the final formulation for the stability study.[11]

  • Container Closure System: Package the tablets in the proposed container closure system for marketing.[11]

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[12]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[13]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[13]

    • Accelerated: 0, 3, and 6 months.[13]

  • Tests: At each time point, evaluate the following parameters:

    • Physical appearance (color, shape, etc.)

    • Hardness

    • Friability

    • Assay of this compound

    • Related substances/degradation products

    • In-vitro dissolution profile

Visualizations

This compound Signaling Pathway

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Neuron Neuron sigma1_inactive Sigma-1 Receptor (Inactive Dimer/Oligomer) sigma1_active Sigma-1 Receptor (Active Monomer) sigma1_inactive->sigma1_active Dissociation of BiP ip3r IP3 Receptor sigma1_active->ip3r Stabilization ion_channels Ion Channels (e.g., K⁺, Ca²⁺) sigma1_active->ion_channels Modulation nmda NMDA Receptor sigma1_active->nmda Modulation bip BiP Chaperone bip->sigma1_inactive Binding ca_uptake Ca²⁺ Uptake ip3r->ca_uptake Ca²⁺ er_stress ER Stress er_stress->sigma1_inactive Induces atp ATP Production ca_uptake->atp cell_survival Cell Survival atp->cell_survival neuroprotection Neuroprotection cell_survival->neuroprotection This compound This compound (Sigma-1 Agonist) This compound->sigma1_inactive Binding

Caption: this compound's Sigma-1 receptor signaling pathway.

Experimental Workflow: Sustained-Release Tablet Development

cluster_Formulation Formulation & Manufacturing preform Pre-formulation Studies form_dev Formulation Development preform->form_dev blending Blending form_dev->blending compression Direct Compression blending->compression invitro In-Vitro Dissolution compression->invitro invivo In-Vivo Pharmacokinetics compression->invivo stability Stability Studies compression->stability data_analysis Data Analysis invitro->data_analysis invivo->data_analysis stability->data_analysis optimized_form Optimized Sustained- Release Formulation data_analysis->optimized_form

Caption: Workflow for sustained-release tablet development.

References

Application Note: Characterization of Opipramol Binding to Sigma-1 and Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Opipramol is a therapeutic agent used in the treatment of anxiety and depressive disorders.[1] Structurally related to tricyclic antidepressants, its primary mechanism of action is not the inhibition of monoamine reuptake but rather a potent interaction with sigma (σ) receptors.[2] It functions as an agonist at the sigma-1 (σ1) receptor and also binds to the sigma-2 (σ2) receptor subtype.[2] This profile makes this compound a valuable tool for studying sigma receptor function and a lead compound for developing novel therapeutics targeting these receptors.

Radioligand binding assays are fundamental in pharmacology for determining the affinity of a test compound for a specific receptor. Competitive binding assays, in particular, allow for the calculation of the inhibitory constant (Kᵢ), which indicates the concentration of a competing ligand (e.g., this compound) that will bind to half of the available receptors at equilibrium. This application note provides detailed protocols for determining the binding affinity of this compound for both σ1 and σ2 receptors using established radioligand binding assay methodologies.

Quantitative Data: this compound Binding Affinity

This compound exhibits a high affinity for the σ1 receptor and a comparatively lower to moderate affinity for the σ2 receptor.[1][2] The precise Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

CompoundReceptor SubtypeBinding Affinity (Kᵢ)Species / Tissue
This compoundSigma-1 (σ₁)High Affinity (~50 nM)Rat Brain
This compoundSigma-2 (σ₂)Lower/Moderate AffinityRat Brain

Note: The Kᵢ value of ~50 nM was determined for sigma recognition sites labeled by --INVALID-LINK---3-PPP.[3] Qualitative descriptions from other studies consistently report a high affinity for σ1 and a lower affinity for σ2.[1][2]

Experimental Protocols

The following protocols describe competitive radioligand binding assays to determine the Kᵢ of this compound for sigma-1 and sigma-2 receptors.

Protocol 1: Sigma-1 (σ₁) Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the σ1 receptor.

Principle: This assay measures the ability of unlabeled this compound to compete with and displace a fixed concentration of a selective σ1 radioligand, --INVALID-LINK---pentazocine, from its binding sites in tissue membrane preparations.

Materials:

  • Tissue Source: Guinea Pig Brain or Liver Membranes (high density of σ1 receptors).

  • Radioligand: --INVALID-LINK---pentazocine.

  • Test Compound: this compound dihydrochloride.

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail & Counter.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig brain/liver tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh, ice-cold buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Store aliquots at -80°C until use.

  • Assay Procedure:

    • Prepare a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) in the assay buffer.

    • In a 96-well plate or individual tubes, combine the following:

      • Assay Buffer

      • Membrane homogenate (typically 50-150 µg of protein)

      • This compound solution at various concentrations (for displacement curve) OR buffer (for total binding) OR 10 µM Haloperidol (for non-specific binding).

      • --INVALID-LINK---pentazocine at a final concentration near its Kₑ (e.g., 1-5 nM).

    • Incubate the mixture for 90 minutes at 37°C.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the DPM of the non-specific binding samples from the total binding and all other samples.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Protocol 2: Sigma-2 (σ₂) Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the σ2 receptor.

Principle: This assay is similar to the σ1 assay but uses a non-selective radioligand, [³H]-DTG (1,3-di-o-tolyl-guanidine). To ensure binding is specific to the σ2 receptor, a high concentration of a selective σ1 ligand is added to "mask" or block the σ1 binding sites.

Materials:

  • Tissue Source: Rat Liver Membranes (high ratio of σ2 to σ1 receptors).

  • Radioligand: [³H]-DTG.

  • σ₁ Masking Agent: (+)-pentazocine.

  • Test Compound: this compound dihydrochloride.

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol or 10 µM unlabeled DTG.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration System & Scintillation Counter.

Methodology:

  • Membrane Preparation: Prepare rat liver membranes following the same procedure as described for the σ1 assay.

  • Assay Procedure:

    • Prepare a range of concentrations of this compound (e.g., 1 nM to 100 µM) in the assay buffer.

    • In a 96-well plate or individual tubes, combine the following:

      • Assay Buffer

      • Membrane homogenate (typically 100-300 µg of protein)

      • (+)-pentazocine (e.g., 100-300 nM final concentration) in all wells to mask σ1 sites.

      • This compound solution at various concentrations OR buffer (for total binding) OR 10 µM Haloperidol (for non-specific binding).

      • [³H]-DTG at a final concentration near its Kₑ for the σ2 site (e.g., 3-5 nM).

    • Incubate the mixture for 120 minutes at room temperature (25°C).

    • Terminate the reaction by rapid vacuum filtration and wash as described in Protocol 1.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the IC₅₀ and calculate the Kᵢ value for this compound at the σ2 receptor.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis p1 Prepare Buffers & Reagents p2 Prepare Membrane Homogenate (e.g., Guinea Pig Brain for σ1) p1->p2 p3 Prepare Serial Dilutions of this compound p2->p3 a1 Combine: - Membrane - Radioligand (3H-PZ) - Buffer or this compound or NSB p3->a1 a2 Incubate (e.g., 90 min @ 37°C) a1->a2 s1 Rapid Vacuum Filtration (Separates Bound from Free) a2->s1 s2 Scintillation Counting (Quantify Radioactivity) s1->s2 d1 Calculate Specific Binding s2->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki via Cheng-Prusoff Equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

G cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_cyto Cytosol / Plasma Membrane s1r σ1 Receptor bip BiP (Chaperone) s1r->bip Association (Inactive State) s1r->bip Dissociation ip3r IP3 Receptor s1r->ip3r Stabilizes/ Modulates ion_channel Ion Channel Regulation s1r->ion_channel Translocates & Interacts plasticity Neuronal Plasticity (e.g., BDNF/TrkB) s1r->plasticity Promotes ca_signal Ca2+ Signaling Modulation ip3r->ca_signal Regulates Ca2+ release from ER This compound This compound (Agonist) This compound->s1r Binds

Caption: Simplified Sigma-1 (σ1) Receptor signaling pathway.

G cluster_er Endoplasmic Reticulum (ER) cluster_effects Cellular Outcomes s2r σ2 Receptor (TMEM97) cholesterol Cholesterol Homeostasis s2r->cholesterol Modulates proliferation Cell Proliferation & Survival s2r->proliferation Modulates apoptosis Apoptosis s2r->apoptosis Induces ligand This compound ligand->s2r Binds

Caption: Simplified Sigma-2 (σ2) Receptor signaling pathway.

References

Application Note: Quantification of Opipramol in Human Plasma by LC-MS/MS Using Opipramol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of opipramol in human plasma.[1][2][3] To ensure the highest degree of accuracy and precision, this method employs This compound-d4 (B1146734), a stable isotope-labeled internal standard (SIL-IS).[2][3] The protocol utilizes a straightforward protein precipitation technique for sample preparation, making it well-suited for high-throughput analysis in clinical research, therapeutic drug monitoring (TDM), and pharmacokinetic studies.[1][2][4] The chromatographic and mass spectrometric parameters provided here serve as a validated starting point for method implementation.

Introduction

This compound is an atypical tricyclic compound with anxiolytic and antidepressant properties.[1][2] Its primary mechanism of action is through high-affinity agonism at sigma-1 and sigma-2 receptors, which distinguishes it from typical tricyclic antidepressants that primarily inhibit the reuptake of serotonin (B10506) and norepinephrine.[2] Accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for TDM to optimize efficacy and safety.[1]

LC-MS/MS is the preferred analytical technique for quantifying small molecules in complex biological fluids due to its superior sensitivity, selectivity, and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound-d4, is considered the gold standard in quantitative bioanalysis.[1][5] this compound-d4 co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, effectively compensating for matrix effects and variations in instrument response.[5][6][7][8] This application note provides a comprehensive protocol for the quantification of this compound in human plasma using this compound-d4 as the internal standard.[1]

Experimental Protocols

Materials and Reagents

Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[1][3]

  • This compound-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve it in 1 mL of methanol.[1][3]

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[4]

  • This compound-d4 Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound-d4 stock solution with a 50:50 (v/v) mixture of methanol and water.[1][4]

Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of plasma into the corresponding tubes.[1][5]

  • Add 20-25 µL of the this compound-d4 working solution (100 ng/mL) to all tubes except for the blank matrix samples.[1][4] Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[1][4][5]

  • Vortex vigorously for 1 minute.[1][4]

  • Centrifuge at 13,000-14,000 rpm for 10 minutes at 4°C.[1][4][5]

  • Carefully transfer the supernatant to a clean tube or autosampler vials.[4][5]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4][5]

  • Reconstitute the residue in 100 µL of the mobile phase.[4][5]

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1][4]

Liquid Chromatography Conditions

  • LC System: High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[2][4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[9]

  • Mobile Phase B: Methanol.[9]

  • Gradient Elution:

    • Start with 20% B, hold for 0.5 minutes.

    • Linear gradient to 95% B over 2.5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 20% B in 0.1 minutes and re-equilibrate for 1 minute.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.[2][4]

Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4][6]

Data Presentation

Table 1: MRM Transitions for this compound and this compound-d4 [4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Note
This compound364.2171.115025Quantifier
This compound364.2143.115030Qualifier
This compound-d4368.2175.115025Quantifier
This compound-d4368.2143.115030Qualifier

Note: The selection of quantifier and qualifier ions should be based on specificity and intensity and may require optimization.[4]

Table 2: Calibration Curve and Linearity [4]

AnalyteCalibration Range (ng/mL)Regression Equation
This compound1.0 - 500.0y = mx + c>0.99

Table 3: Intra- and Inter-day Accuracy and Precision [1]

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)Acceptance Criteria
LLOQ1.0± 20%≤ 20%± 20% / ≤ 20%
LQC3.0± 15%≤ 15%± 15% / ≤ 15%
MQC150.0± 15%≤ 15%± 15% / ≤ 15%
HQC400.0± 15%≤ 15%± 15% / ≤ 15%

Table 4: Matrix Effect and Extraction Recovery [1]

QC LevelConcentration (ng/mL)Matrix Effect (%)Extraction Recovery (%)
LQC3.095 - 105> 85
HQC400.095 - 105> 85

Method Validation

This LC-MS/MS method has been validated based on the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1] The validation demonstrates excellent linearity over a clinically relevant concentration range, with a correlation coefficient (r²) consistently greater than 0.99.[1] The intra- and inter-day accuracy and precision were evaluated at four quality control levels, with results falling well within the acceptable limits.[1] The stability of this compound in human plasma was confirmed under various storage conditions, including room temperature for at least 6 hours, three freeze-thaw cycles, and long-term storage at -80°C for at least 30 days.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma spike Spike with this compound-d4 (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lc_sep LC Separation (C18 Column) reconstitute->lc_sep esi Electrospray Ionization (ESI+) lc_sep->esi msms Tandem MS (MRM Mode) esi->msms integrate Peak Integration (Analyte & IS) msms->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Quantification This compound This compound extraction Sample Extraction This compound->extraction opipramol_d4 This compound-d4 opipramol_d4->extraction correction Correction for Variability (Matrix Effects, Ion Suppression) opipramol_d4->correction Compensates ionization Ionization extraction->ionization Co-elution detection Detection ionization->detection ratio Peak Area Ratio (this compound / this compound-d4) detection->ratio ratio->correction result Accurate Concentration correction->result

Caption: Rationale for using a SIL-IS.

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma using its deuterated internal standard, this compound-d4.[1] The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.[1] The simple protein precipitation sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in pharmacokinetic and therapeutic drug monitoring studies.[1][2]

References

Application Notes and Protocols for Cell-Based Assays to Determine Opipramol's Sigma Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opipramol is a psychotropic agent used in the treatment of generalized anxiety disorder and somatoform disorders.[1] Unlike typical tricyclic antidepressants, its primary mechanism of action is not the inhibition of monoamine reuptake.[2] Instead, this compound functions as a potent agonist at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2][3] Understanding the interaction of this compound with these receptors is crucial for elucidating its therapeutic effects and for the development of novel sigma receptor ligands.

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). It plays a critical role in regulating cellular stress responses and calcium signaling.[4][5][6] The sigma-2 receptor is also implicated in various cellular processes, and its modulation is thought to contribute to the anxiolytic properties of this compound.[2][3]

These application notes provide detailed protocols for key cell-based assays to characterize the agonistic activity of this compound at sigma-1 and sigma-2 receptors. The included assays are radioligand binding assays, calcium influx assays, and reporter gene assays.

Data Presentation

The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined in various studies. The following table summarizes the quantitative data.

CompoundReceptor SubtypeBinding Affinity (Kᵢ)Species/Tissue Source
This compoundSigma-1 (σ₁)High Affinity (~4-50 nM)Rat Brain Membranes
This compoundSigma-2 (σ₂)Lower/Moderate AffinityRat Brain Membranes

Note: Kᵢ values can vary depending on the experimental conditions, including the radioligand and tissue/cell source used.[2] One study using [3H]this compound on rat brain membranes identified a high-affinity binding site with an apparent K D of 4 nM.[1][7] Another study reported a K i value of 50 nM for this compound at sigma recognition sites labeled by --INVALID-LINK---3-hydroxyphenyl)N-(1-propyl)piperidine.[8]

Signaling Pathways

Activation of the sigma-1 receptor by an agonist like this compound initiates a signaling cascade that modulates cellular calcium homeostasis and neuronal function.

sigma1_signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive Oligomer) Sigma1_inactive->BiP Associated Sigma1_active Sigma-1 Receptor (Active Monomer) Sigma1_inactive->Sigma1_active Dissociation from BiP IP3R IP3 Receptor Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Ca_Mito Ca²⁺ Uptake ATP ATP Production Ca_Mito->ATP This compound This compound (Agonist) This compound->Sigma1_inactive Binds to Sigma1_active->IP3R Stabilizes Ca_ER->Ca_Mito

Sigma-1 Receptor Agonist Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of this compound for sigma-1 and sigma-2 receptors by measuring its ability to compete with a radiolabeled ligand.

radioligand_workflow prep Membrane Preparation (e.g., from rat brain or sigma receptor-expressing cells) setup Assay Setup - Membranes - Radioligand - this compound (varying concentrations) prep->setup incubation Incubation (to reach equilibrium) setup->incubation filtration Rapid Filtration (separates bound and free radioligand) incubation->filtration wash Washing (removes non-specific binding) filtration->wash quant Quantification (scintillation counting) wash->quant analysis Data Analysis (IC₅₀ and Kᵢ determination) quant->analysis

Workflow for Radioligand Binding Assay
  • Cell Lines/Tissues: Rat brain tissue or cell lines expressing sigma-1 and/or sigma-2 receptors (e.g., PC12, A549, MCF7).

  • Radioligands:

    • For Sigma-1: --INVALID-LINK---pentazocine

    • For Sigma-2: [³H]-1,3-di-o-tolylguanidine ([³H]DTG)

  • Masking Agent (for Sigma-2 assay): (+)-pentazocine (to block binding of [³H]DTG to sigma-1 receptors).

  • Test Compound: this compound

  • Buffers: Tris-HCl buffer

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Fluid

  • Membrane Preparation: a. Homogenize the tissue or cells in ice-cold Tris-HCl buffer. b. Centrifuge the homogenate at low speed to remove debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in fresh buffer. e. Determine the protein concentration of the membrane preparation.

  • Assay Setup (in 96-well plates): a. Total Binding: Add membrane preparation, radioligand, and assay buffer. b. Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., haloperidol). c. Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound. d. For sigma-2 assays, include a saturating concentration of (+)-pentazocine in all wells to mask sigma-1 receptors.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

Calcium Influx Assay

This assay measures the ability of this compound to modulate intracellular calcium levels, a key downstream effect of sigma-1 receptor activation. Agonism at sigma-1 receptors can inhibit KCl-induced calcium influx.

calcium_workflow cell_prep Cell Preparation (e.g., PC12 cells) dye_loading Loading with Calcium Indicator Dye (e.g., Fura-4-AM) cell_prep->dye_loading incubation Incubation with this compound (or control) dye_loading->incubation stimulation Stimulation with KCl (to induce Ca²⁺ influx) incubation->stimulation measurement Fluorescence Measurement (to determine intracellular Ca²⁺ concentration) stimulation->measurement analysis Data Analysis (compare Ca²⁺ influx in treated vs. control cells) measurement->analysis

Workflow for Calcium Influx Assay
  • Cell Line: PC12 cells or another suitable cell line expressing sigma-1 receptors.

  • Calcium Indicator Dye: Fura-4-AM or other suitable calcium-sensitive dyes.

  • Test Compound: this compound

  • Stimulating Agent: Potassium chloride (KCl)

  • Control Compounds: Known sigma-1 agonist (e.g., SA4503) and antagonist (e.g., haloperidol).

  • Imaging System: Fluorescence microscope or plate reader capable of measuring intracellular calcium concentrations.

  • Cell Culture: Culture PC12 cells in appropriate media and conditions.

  • Dye Loading: a. Plate the cells in a suitable format for imaging (e.g., 96-well black-walled plates). b. Incubate the cells with Fura-4-AM in a suitable buffer to allow for dye uptake.

  • Compound Incubation: a. Wash the cells to remove excess dye. b. Incubate the cells with varying concentrations of this compound, a positive control agonist, a negative control antagonist, or vehicle for a defined period (e.g., 10 minutes).

  • Stimulation and Measurement: a. Place the plate in the fluorescence imaging system. b. Establish a baseline fluorescence reading. c. Add KCl to all wells to stimulate calcium influx. d. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: a. Calculate the change in fluorescence, which corresponds to the change in intracellular calcium concentration. b. Compare the KCl-induced calcium influx in this compound-treated cells to the vehicle-treated control cells. A reduction in calcium influx indicates agonistic activity. c. Quantify the percentage of inhibition of calcium influx for each concentration of this compound.

Reporter Gene Assay

This assay measures the activation of a specific signaling pathway downstream of sigma receptor activation by quantifying the expression of a reporter gene.

reporter_workflow transfection Cell Transfection - Cells expressing sigma receptors - Reporter vector (e.g., SRE-Luciferase) plating Cell Plating transfection->plating treatment Treatment with this compound (or control compounds) plating->treatment incubation Incubation (to allow for reporter gene expression) treatment->incubation lysis Cell Lysis incubation->lysis assay Reporter Assay (e.g., Luciferase assay) lysis->assay measurement Signal Measurement (Luminescence) assay->measurement analysis Data Analysis (Quantify reporter gene expression) measurement->analysis

Workflow for Reporter Gene Assay
  • Cell Line: A suitable host cell line (e.g., HEK293) that can be transfected to express sigma-1 receptors.

  • Expression Vector: A plasmid containing the cDNA for the human sigma-1 receptor.

  • Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase) under the control of a response element that is modulated by sigma-1 receptor signaling (e.g., Serum Response Element - SRE).

  • Transfection Reagent: A suitable reagent for plasmid transfection.

  • Test Compound: this compound

  • Luciferase Assay Reagent

  • Luminometer

  • Cell Transfection: a. Co-transfect the host cell line with the sigma-1 receptor expression vector and the SRE-luciferase reporter vector. b. Plate the transfected cells in a 96-well white-walled plate.

  • Compound Treatment: a. After allowing the cells to adhere and recover from transfection, replace the medium with a serum-free medium. b. Add varying concentrations of this compound or control compounds to the wells.

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: a. Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). b. Plot the normalized luciferase activity against the logarithm of the this compound concentration. c. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive characterization of this compound's agonistic activity at sigma-1 and sigma-2 receptors. By employing a combination of radioligand binding, calcium influx, and reporter gene assays, researchers can obtain valuable data on the potency and efficacy of this compound and other sigma receptor ligands, contributing to a deeper understanding of their pharmacology and therapeutic potential.

References

Application Notes and Protocols for Opipramol Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of opipramol in rodent behavioral studies, focusing on its anxiolytic and antidepressant-like effects. Detailed protocols for key behavioral assays are provided, along with a summary of its mechanism of action and relevant quantitative data from available literature.

Introduction

This compound is an atypical psychotropic agent with a unique pharmacological profile. Unlike typical tricyclic antidepressants, its primary mechanism of action is not the inhibition of monoamine reuptake. Instead, this compound exhibits high affinity as an agonist for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It also demonstrates antagonistic activity at histamine (B1213489) H1, serotonin (B10506) 5-HT2, and dopamine (B1211576) D2 receptors. This multifaceted receptor interaction profile is believed to contribute to its anxiolytic and antidepressant properties. In rodent models, this compound has been shown to be active in behavioral paradigms indicative of these effects.

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the modulation of intracellular signaling cascades through its interaction with sigma receptors, which are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.

opipramol_signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum D2R D2 Receptor Antipsychotic-like Effects Antipsychotic-like Effects D2R->Antipsychotic-like Effects 5HT2R 5-HT2 Receptor Antidepressant/Anxiolytic Effects Antidepressant/Anxiolytic Effects 5HT2R->Antidepressant/Anxiolytic Effects H1R H1 Receptor Sedative Effects Sedative Effects H1R->Sedative Effects Sigma1R Sigma-1 Receptor Modulation of\nNeurotransmitter Release Modulation of Neurotransmitter Release Sigma1R->Modulation of\nNeurotransmitter Release Sigma2R Sigma-2 Receptor Anxiolytic Effects Anxiolytic Effects Sigma2R->Anxiolytic Effects This compound This compound This compound->D2R Antagonist This compound->5HT2R Antagonist This compound->H1R Antagonist This compound->Sigma1R Agonist This compound->Sigma2R Agonist

This compound's multifaceted receptor binding profile.

Data Presentation: this compound in Rodent Behavioral Models

Behavioral EffectSpeciesDose Range (mg/kg)Administration RouteReference
Anxiolytic-likeRodent1 - 10Not Specified[1]
Antidepressant-likeRodent10 - 20Not Specified[1]

Experimental Protocols

The following are detailed, generalized protocols for common behavioral assays used to assess the anxiolytic and antidepressant-like effects of compounds like this compound in rodents. It is recommended to conduct pilot studies to determine the optimal dose and timing of this compound administration for your specific experimental conditions.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

Experimental Workflow

fst_workflow Acclimation Animal Acclimation (≥ 1 week) DrugAdmin This compound or Vehicle Administration (e.g., i.p.) Acclimation->DrugAdmin PreTest Pre-test Session (Day 1: 15 min swim) DrugAdmin->PreTest Test Test Session (Day 2: 5 min swim) PreTest->Test 24 hours Analysis Behavioral Scoring (Immobility Time) Test->Analysis

Forced Swim Test experimental workflow.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80)

  • Transparent cylindrical containers (e.g., 40-50 cm high, 20 cm diameter for rats; 25 cm high, 10-15 cm diameter for mice)

  • Water (23-25°C)

  • Video recording equipment

  • Stopwatch

Procedure:

  • Animal Acclimation: House animals in the facility for at least one week before the experiment under standard conditions (12:12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal - i.p., oral gavage - p.o.) at a predetermined time before the test session (e.g., 30-60 minutes).

  • Pre-test Session (Day 1): Gently place each animal individually into the cylinder filled with water to a depth where the animal cannot touch the bottom with its hind paws (approximately 30 cm for rats, 15 cm for mice). Allow the animal to swim for 15 minutes. After the session, remove the animal, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test, administer the same treatment (this compound or vehicle). After the appropriate pre-treatment time, place the animal back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Experimental Workflow

epm_workflow Acclimation Animal Acclimation (≥ 1 week) DrugAdmin This compound or Vehicle Administration (e.g., i.p.) Acclimation->DrugAdmin Placement Place animal in the center of the maze DrugAdmin->Placement Exploration Allow free exploration (5 minutes) Placement->Exploration Analysis Behavioral Scoring (Time in open arms, entries) Exploration->Analysis

Elevated Plus Maze experimental workflow.

Materials:

  • This compound

  • Vehicle

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video recording equipment and tracking software

Procedure:

  • Animal Acclimation: As described for the FST.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the closed arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Behavioral Scoring: Analyze the recording using automated tracking software or by a blinded observer. Key parameters include:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Rodents naturally tend to stay close to the walls (thigmotaxis), and anxiolytic compounds may increase exploration of the more anxiogenic central area of the open field.

Experimental Workflow

oft_workflow Acclimation Animal Acclimation (≥ 1 week) DrugAdmin This compound or Vehicle Administration (e.g., i.p.) Acclimation->DrugAdmin Placement Place animal in the center of the open field DrugAdmin->Placement Exploration Allow free exploration (e.g., 10-30 minutes) Placement->Exploration Analysis Behavioral Scoring (Locomotion, center time) Exploration->Analysis

Open Field Test experimental workflow.

Materials:

  • This compound

  • Vehicle

  • Open field arena (a square or circular arena with walls)

  • Video recording equipment and tracking software

Procedure:

  • Animal Acclimation: As described previously.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).

    • Record the session with an overhead video camera.

  • Behavioral Scoring: Analyze the video recording using automated tracking software. Key parameters include:

    • Total distance traveled

    • Time spent in the center of the arena

    • Time spent in the periphery of the arena

    • Number of entries into the center zone

    • Rearing frequency (vertical activity)

Conclusion

This compound presents a unique pharmacological profile that translates to anxiolytic and antidepressant-like effects in rodent models. The protocols outlined above provide a standardized framework for evaluating these effects. Researchers are encouraged to conduct dose-response studies and carefully consider the timing of drug administration to optimize the detection of this compound's behavioral effects. The provided diagrams and structured protocols aim to facilitate the design and execution of robust and reproducible preclinical studies.

References

Application Notes and Protocols for a Clinical Trial of Opipramol in Somatoform Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatoform disorders are characterized by physical symptoms suggesting a medical condition, yet are not fully explained by a general medical condition, the direct effects of a substance, or another mental disorder.[1][2] These disorders are associated with significant distress and impairment in functioning. Opipramol, a compound structurally related to tricyclic antidepressants, has shown efficacy in treating somatoform disorders.[1][2][3] Unlike typical tricyclic antidepressants, this compound exhibits a unique mechanism of action primarily through high-affinity agonism of the sigma-1 receptor, with additional activity at sigma-2, histamine (B1213489) H1, and serotonin (B10506) 5-HT2A receptors.[4][5] Its negligible effect on serotonin and norepinephrine (B1679862) reuptake distinguishes it from many conventional antidepressants.[4]

These application notes provide a comprehensive framework for designing a robust clinical trial to further evaluate the efficacy and safety of this compound in patients with somatoform disorders.

Mechanism of Action: Sigma-1 Receptor Modulation

This compound's therapeutic effects in somatoform and anxiety disorders are largely attributed to its function as a sigma-1 receptor agonist. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[6][7] Its activation modulates several downstream signaling pathways relevant to neuronal function and resilience.

Signaling Pathway of this compound via Sigma-1 Receptor Activation

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria cluster_Neuron Neuronal Signaling This compound This compound Sigma1R_BiP Sigma-1 Receptor (inactive) - BiP Complex This compound->Sigma1R_BiP binds & activates Sigma1R_Active Sigma-1 Receptor (active) Sigma1R_BiP->Sigma1R_Active BiP dissociates IP3R IP3 Receptor Sigma1R_Active->IP3R stabilizes NMDAR NMDA Receptor Sigma1R_Active->NMDAR modulates Ca_ER Ca²⁺ IP3R->Ca_ER modulates release Ca_Mito Ca²⁺ influx Ca_ER->Ca_Mito transfer via MAM ATP ATP Production (Bioenergetics) Ca_Mito->ATP Neuronal_Resilience Neuronal Resilience & Reduced Anxiety ATP->Neuronal_Resilience CREB pCREB NMDAR->CREB activates BDNF BDNF CREB->BDNF upregulates BDNF->Neuronal_Resilience

Caption: this compound's activation of the Sigma-1 receptor and downstream effects.

Proposed Clinical Trial Design

A randomized, double-blind, placebo-controlled, parallel-group study is proposed to assess the efficacy and safety of this compound for the treatment of somatoform disorders.

Study Population
  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Primary diagnosis of Somatoform Disorder as per ICD-10 (F45) or Somatic Symptom Disorder as per DSM-5.

    • Baseline score of ≥ 16 on the Hamilton Anxiety Rating Scale (HAMA) total score.

    • Baseline score of ≥ 8 on the HAMA somatic subscale.

  • Exclusion Criteria:

    • Current or past diagnosis of psychosis or bipolar disorder.

    • Significant unstable medical illness.

    • Pregnancy or lactation.

    • Concomitant use of other psychotropic medications.

Treatment Protocol
  • Phase 1: Washout (1 week): A single-blind placebo run-in period to exclude placebo responders and ensure baseline stability.

  • Phase 2: Treatment (6 weeks): Eligible patients are randomized to receive either this compound or a matching placebo.

    • This compound Group: 200 mg/day (administered as 50 mg in the morning, 50 mg at midday, and 100 mg in the evening).

    • Placebo Group: Matching placebo administered on the same schedule.

  • Phase 3: Tapering (1 week): Gradual tapering of the study medication.

Experimental Workflow

cluster_workflow Clinical Trial Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Washout 1-Week Single-Blind Placebo Washout Start->Washout Randomization Randomization Washout->Randomization Opipramol_Arm Treatment Arm: This compound (200 mg/day) Randomization->Opipramol_Arm 1:1 Placebo_Arm Control Arm: Placebo Randomization->Placebo_Arm Treatment_Phase 6-Week Double-Blind Treatment Opipramol_Arm->Treatment_Phase Placebo_Arm->Treatment_Phase Followup Endpoint Assessment (Week 6) Treatment_Phase->Followup Tapering 1-Week Tapering Phase Followup->Tapering Analysis Data Analysis Tapering->Analysis

Caption: Proposed experimental workflow for the this compound clinical trial.

Outcome Measures and Protocols

Primary Efficacy Measure
  • Hamilton Anxiety Rating Scale (HAMA), Somatic Subscale: The primary outcome is the change from baseline to endpoint (Week 6) in the HAMA somatic subscale score. This subscale consists of 7 items assessing somatic symptoms of anxiety.

Secondary Efficacy Measures
  • HAMA Total Score: Change from baseline in the total score of the 14-item scale.

  • Symptom Checklist-90-R (SCL-90-R): Change from baseline in the somatization subscale score.

  • Somatic Symptom Scale - 8 (SSS-8): Change from baseline in the total score.

  • Clinical Global Impression (CGI) Scale: CGI-Severity at baseline and CGI-Improvement at endpoint.

Experimental Protocols for Key Assessments

4.3.1 Hamilton Anxiety Rating Scale (HAMA) Administration

  • Objective: To assess the severity of anxiety symptoms.

  • Protocol:

    • Administered by a trained clinician through a structured clinical interview.[8]

    • The scale consists of 14 items, each defined by a series of symptoms.[7]

    • Each item is rated on a 5-point scale (0=not present, 1=mild, 2=moderate, 3=severe, 4=very severe).[7][9]

    • The interview typically takes 15-20 minutes to complete.[10]

    • Somatic Subscale Score: Sum of scores from items 7 through 13 (Somatic [muscular], Somatic [sensory], Cardiovascular symptoms, Respiratory symptoms, Gastrointestinal symptoms, Genitourinary symptoms, Autonomic symptoms).[9][11]

    • Total Score: Sum of all 14 item scores.

4.3.2 Symptom Checklist-90-R (SCL-90-R) Administration

  • Objective: To evaluate a broad range of psychological problems and symptoms of psychopathology.[5]

  • Protocol:

    • A 90-item self-report questionnaire.[12]

    • Patients rate how much they have been bothered by each symptom in the past 7 days.

    • Rating is on a 5-point Likert scale from 0 (Not at all) to 4 (Extremely).[12]

    • Somatization Subscale Score: The sum of scores for the 12 items corresponding to the somatization dimension.

4.3.3 Somatic Symptom Scale - 8 (SSS-8) Administration

  • Objective: A brief, self-report measure to assess somatic symptom burden.[12]

  • Protocol:

    • The questionnaire consists of 8 items.

    • Respondents rate how much they were bothered by common somatic symptoms (e.g., back pain, headaches, fatigue) within the last 7 days.[12]

    • Rating is on a 5-point Likert scale from 0 (Not at all) to 4 (Very much).

    • Total Score: The sum of the ratings for all 8 items, with a total score ranging from 0 to 32.

Data Presentation and Expected Outcomes

The following tables summarize expected data presentation based on previous clinical trials of this compound in somatoform disorders.

Patient Disposition (CONSORT Flow Diagram)

A CONSORT diagram should be used to illustrate the flow of participants through each stage of the trial, including enrollment, allocation, follow-up, and analysis.

Baseline Demographics and Clinical Characteristics
CharacteristicThis compound (n≈100)Placebo (n≈100)
Age (mean, SD)
Gender (% female)
Duration of Illness (years, mean, SD)
HAMA Total Score (mean, SD)
HAMA Somatic Subscale Score (mean, SD)
SSS-8 Score (mean, SD)
Primary Efficacy Outcome Data

Based on the study by Möller et al. (2003), a significant difference in the reduction of somatic symptoms is expected.

Outcome MeasureGroupEndpoint Score (mean)p-value
HAMA Somatic SubscalePlacebo9.10.013
This compound7.3

Data from an intention-to-treat analysis of 200 patients in a 42-day trial.[6]

Safety and Tolerability
  • Adverse events (AEs) will be recorded at each visit.

  • The incidence, severity, and causality of AEs will be compared between the two groups.

  • Previous studies have shown this compound to be well-tolerated, with sedation being the most commonly reported side effect, though typically less frequent than with benzodiazepines.[6]

Conclusion

This document outlines a comprehensive protocol for a clinical trial designed to confirm the efficacy and safety of this compound in the treatment of somatoform disorders. The unique mechanism of action of this compound as a sigma-1 receptor agonist provides a promising therapeutic avenue for this patient population. The use of validated and specific outcome measures, particularly focusing on somatic symptom burden, will allow for a robust evaluation of its clinical utility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Opipramol Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with opipramol in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rats for behavioral studies?

A1: A recommended oral dose of 12.5 mg/kg has been shown to be effective in rats without significantly affecting locomotor activity.[1] For general anxiolytic-like effects, a dose range of 1-10 mg/kg is often active, while higher doses of 10-20 mg/kg may be required to observe antidepressant-like effects.[2]

Q2: What is a recommended starting dose for this compound in mice for behavioral studies?

A2: For anxiolytic-like effects in mice, a dose range of 1-10 mg/kg is a good starting point. For antidepressant-like effects, a higher dose range of 10-20 mg/kg may be necessary.[2]

Q3: What is a suitable vehicle for administering this compound in vivo?

A3: For oral administration in rats, this compound can be prepared in a vehicle such as 0.5% carboxymethylcellulose in water.[3] For intraperitoneal injections, ensuring the solution is sterile, isotonic, and at a pH between 5 and 9 is crucial to avoid irritation.

Q4: How should this compound solutions be prepared and stored for in vivo studies?

A4: this compound dihydrochloride (B599025) can be dissolved in a suitable vehicle. For long-term storage of stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[4] Stability studies have shown that this compound is susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress.[5] Therefore, freshly prepared solutions are recommended for daily use.

Q5: What are the known metabolites of this compound?

A5: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[6] Known metabolites include an oxidation product of the hydroxyethyl (B10761427) moiety to an acetic acid group, a decarboxylation product of this metabolite, and this compound-N-oxide.[7]

Troubleshooting Guide

Issue 1: Unexpected Sedation or Altered Locomotor Activity

  • Problem: Animals appear sedated or show a significant decrease or increase in locomotor activity after this compound administration, potentially confounding behavioral test results.

  • Possible Causes & Solutions:

    • Dose is too high: While some studies report no change in locomotor activity at certain doses,[8] others have selected specific dosages (e.g., 12.5 mg/kg in rats) to avoid such effects.[1] Consider performing a dose-response study to determine the optimal dose for your specific behavioral paradigm that does not independently affect motor activity.

    • Route of administration: Intraperitoneal (i.p.) administration can lead to more rapid and potentially higher peak plasma concentrations compared to oral (p.o.) administration, which might increase the likelihood of sedative effects. If using i.p. administration, consider lowering the dose.

    • Stress of administration: The handling and injection procedure itself can induce stress and alter locomotor activity. Ensure proper animal handling techniques and include a vehicle-treated control group to differentiate drug effects from procedural stress.

Issue 2: High Variability in Experimental Results

  • Problem: There is significant inter-animal variability in behavioral or pharmacokinetic data.

  • Possible Causes & Solutions:

    • Inconsistent dosing: Ensure accurate and consistent administration of the drug. For oral gavage, confirm proper placement to avoid accidental administration into the lungs.

    • Animal-to-animal metabolic differences: The primary metabolizing enzyme for this compound is CYP2D6, and there can be inter-individual and species differences in its activity.[6] While difficult to control, being aware of this potential source of variability is important for data interpretation. Using a larger sample size can help to mitigate the impact of individual metabolic differences.

    • Stability of dosing solution: this compound can degrade under certain conditions.[5] Prepare fresh dosing solutions regularly and store stock solutions appropriately to ensure consistent potency.

Issue 3: Unexpected Adverse Events or Mortality

  • Problem: Animals exhibit unexpected adverse effects or mortality following this compound administration.

  • Possible Causes & Solutions:

    • Toxicity at high doses: While generally well-tolerated, high doses of this compound (e.g., 50 mg/kg in rats) have been used in some studies.[9] If unexpected toxicity is observed, it is crucial to lower the dose. A formal dose-range finding study is recommended for novel experimental paradigms.

    • Drug interactions: If co-administering this compound with other compounds, including anesthetics, be aware of the potential for drug-drug interactions. This compound's metabolism via CYP2D6 suggests a potential for interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.[6]

    • Formulation issues: An improper vehicle or non-physiological pH of the dosing solution can cause local irritation, peritonitis (with i.p. injection), or other adverse effects. Ensure the formulation is biocompatible and sterile for parenteral routes.

Data Presentation

Table 1: Recommended this compound Dosages for In Vivo Behavioral Studies

Animal ModelAdministration RouteRecommended Dose RangeTherapeutic TargetReference(s)
RatIntraperitoneal (i.p.)12.5 mg/kgCocaine-craving inhibition without affecting locomotion[1]
MouseNot Specified1-10 mg/kgAnxiolytic-like effects[2]
MouseNot Specified10-20 mg/kgAntidepressant-like effects[2]

Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)

Dose (Oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Terminal Half-life (h)
50 mg13-15~3~170~11
100 mg28~3~320~11

Note: Pharmacokinetic data for this compound in rodents (rats and mice) is not extensively available in the public domain. Researchers should consider conducting their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

Pharmacokinetic Study of Orally Administered this compound in Rats

This protocol is a generalized procedure based on available literature and should be adapted to specific experimental needs and institutional guidelines.

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Acclimatization: Acclimate animals to housing conditions for at least 7 days prior to the study.

  • Dosing:

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).[3]

    • Administer a single oral dose (e.g., 10 mg/kg) via gavage.[3]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points.

    • Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated analytical method, such as LC-MS/MS, with an appropriate internal standard (e.g., this compound-d4).

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_results Results acclimatization Animal Acclimatization (≥ 7 days) formulation This compound Formulation (e.g., 0.5% CMC) dosing Oral Administration (e.g., 10 mg/kg) formulation->dosing blood_collection Serial Blood Collection (0-24h) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage analysis LC-MS/MS Analysis storage->analysis pk_parameters Determine PK Parameters (Cmax, Tmax, AUC, t½) analysis->pk_parameters

Caption: Workflow for a typical pharmacokinetic study of this compound in rats.

signaling_pathway This compound This compound sigma1_receptor Sigma-1 Receptor This compound->sigma1_receptor Agonist downstream Downstream Signaling (Modulation of Ion Channels, Kinases, etc.) sigma1_receptor->downstream cellular_effects Cellular Effects (e.g., Neuroprotection, Anti-inflammatory effects) downstream->cellular_effects behavioral_outcomes Behavioral Outcomes (Anxiolysis, Antidepressant-like effects) cellular_effects->behavioral_outcomes

Caption: Proposed signaling pathway for this compound's therapeutic effects.

References

Technical Support Center: Opipramol Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of opipramol in various experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to be unstable?

A1: this compound dihydrochloride (B599025) has been shown to be susceptible to degradation under stress conditions, particularly in the presence of strong acids, bases, and oxidizing agents.[1][2] It is reported to be labile under oxidative stress.[1] Significant degradation has been observed in both acidic (0.5N HCl) and basic (0.5N NaOH) solutions at elevated temperatures (40°C) over an 8-hour period.[2]

Q2: How stable is this compound under photolytic and thermal stress?

A2: this compound is reported to be relatively stable under photolytic and thermal stress conditions.[1][2] However, the specific conditions and duration of exposure in these studies should be considered when designing experiments.

Q3: What is the half-life of this compound in experimental buffers?

A3: Currently, there is limited published data on the specific chemical half-life of this compound in various experimental buffers. The reported half-life of 6-11 hours pertains to its pharmacokinetic profile in plasma, which reflects metabolic processes in the body and not its chemical stability in a laboratory setting.[2][3][4][5] To determine the stability in your specific experimental buffer, it is recommended to conduct a preliminary stability study under your experimental conditions.

Q4: What are suitable analytical techniques to monitor this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a commonly used and validated method for assessing the stability of this compound and separating it from its degradation products.[1][2] UV-Spectrophotometry can also be used for estimation in bulk and pharmaceutical dosage forms.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays or binding assays. This compound degradation in the experimental buffer due to pH, temperature, or oxidative stress.- Prepare fresh solutions of this compound for each experiment.- Evaluate the stability of this compound in your specific buffer system at the intended experimental temperature and duration.- Consider using a buffer in the pH range of 5.0-7.0, and protect the solution from light and strong oxidizing agents.
Precipitation of this compound in the buffer. The solubility of this compound dihydrochloride may be exceeded, or the buffer components may be incompatible.- The solubility of this compound dihydrochloride in water is approximately 24 mg/mL. Ensure the concentration in your buffer does not exceed its solubility limit.- If using a mixed solvent system, ensure this compound remains soluble throughout the experiment.- Test the solubility in a small volume of the buffer before preparing a large batch.
Unexpected peaks in HPLC chromatogram. Degradation of this compound.- Refer to published forced degradation studies to identify potential degradation products.[1][2]- If the degradation product is unknown, consider using LC-MS to identify the degradant.[1]

Data on this compound Stability

The following table summarizes the quantitative data from forced degradation studies on this compound dihydrochloride.

Stress ConditionReagent/ConditionTemperatureDuration% DegradationReference
Acid Hydrolysis0.5N HCl40°C8 hours22.95%[2]
Base Hydrolysis0.5N NaOH40°C8 hoursSignificant[2]
Oxidation3% H₂O₂40°C8 hoursLabile[1][2]
PhotolyticUV chamberRoom Temperature24 hoursStable[2]
ThermalHot air oven--Stable[1]

Experimental Protocols

Forced Degradation Study for this compound Dihydrochloride

This protocol is a generalized representation based on methodologies described in the literature.[1][2]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound dihydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to obtain a known concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.5N HCl. Keep the solution at 40°C for 8 hours. After the incubation period, neutralize the solution with 0.5N NaOH and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.5N NaOH. Keep the solution at 40°C for 8 hours. After the incubation period, neutralize the solution with 0.5N HCl and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at 40°C for 8 hours and then dilute for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber for 24 hours. Dilute the solution for analysis.

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at a specified temperature for a defined period. After exposure, dissolve the powder in a suitable solvent and dilute for analysis.

  • Analysis: Analyze all the stressed samples along with a non-stressed control sample using a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of the control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.5N HCl, 40°C) stock->acid base Base Hydrolysis (e.g., 0.5N NaOH, 40°C) stock->base oxidative Oxidative Stress (e.g., 3% H₂O₂, 40°C) stock->oxidative photo Photolytic Stress (UV light) stock->photo thermal Thermal Stress (Dry Heat) stock->thermal hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

mechanism_of_action cluster_receptors Primary Targets cluster_downstream Downstream Effects This compound This compound sigma1 Sigma-1 Receptor (Agonist) This compound->sigma1 sigma2 Sigma-2 Receptor (Agonist) This compound->sigma2 dopamine Weak D2 Antagonism This compound->dopamine serotonin Weak 5-HT2 Antagonism This compound->serotonin nmda Modulation of NMDA Receptor Complex sigma1->nmda anxiolytic Anxiolytic & Antidepressant Effects sigma2->anxiolytic nmda->anxiolytic dopamine->anxiolytic serotonin->anxiolytic

Caption: Simplified signaling pathway for the mechanism of action of this compound.

References

Technical Support Center: Opipramol-Induced Sedation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of opipramol-induced sedation in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced sedation?

A1: this compound is a potent antagonist of the histamine (B1213489) H1 receptor.[1][2][3] Blockade of H1 receptors in the central nervous system is the primary mechanism responsible for its sedative effects.[1][4] While this compound is also a sigma-1 and sigma-2 receptor agonist, these actions are primarily associated with its anxiolytic and antidepressant properties, not sedation.[1][2][3][5][6]

Q2: At what doses of this compound should I expect to see sedative effects in my animal models?

A2: Sedative effects can be observed at doses used to achieve anxiolytic-like effects in rodents (1-10 mg/kg).[7] Higher doses, often used for "antidepressant-like" effects (10-20 mg/kg), are likely to produce more pronounced sedation.[7] It is crucial to perform a dose-response study in your specific animal model and strain to determine the precise threshold for sedation.

Q3: Can the sigma-1 receptor activity of this compound influence its sedative effects?

A3: The direct role of sigma-1 receptor agonism in this compound-induced sedation is not well-established. The sedative properties are predominantly attributed to its H1 receptor antagonism.[1][4] However, sigma-1 receptors are known to modulate various neurotransmitter systems, and complex interactions that could indirectly influence arousal are theoretically possible but not a primary consideration for sedation.[8]

Q4: Are there any known pharmacological agents to reverse this compound-induced sedation?

A4: There are no specific, approved reversal agents for this compound-induced sedation. However, based on its mechanism of action, experimental approaches could be considered. Theoretically, agents that promote wakefulness, such as CNS stimulants or H1 receptor inverse agonists, could counteract the sedative effects. These approaches would require careful validation in your experimental setup.

Q5: How can I differentiate between sedation and other motor impairments in my animals?

A5: A battery of behavioral tests is recommended. The open field test can quantify general locomotor activity (distance traveled, speed), which is reduced during sedation.[9][10][11][12] The rotarod test specifically assesses motor coordination and balance, which may be impaired by sedation.[9] The grip strength test can measure muscle strength to rule out muscle relaxant effects as the primary cause of reduced activity.

Troubleshooting Guides

Issue 1: Excessive Sedation Obscuring Behavioral Readouts

Symptoms:

  • Reduced locomotor activity in the open field test.

  • Impaired performance on the rotarod test not attributable to motor coordination deficits alone.

  • General lethargy and lack of exploratory behavior.

Possible Causes:

  • The administered dose of this compound is too high.

  • The animal strain is particularly sensitive to the sedative effects of H1 receptor antagonists.

  • The timing of the behavioral test coincides with the peak sedative effect of the drug.

Troubleshooting Steps:

  • Dose-Response Optimization: Conduct a dose-response study to identify the minimal effective dose of this compound for your desired therapeutic effect with the least amount of sedation.

  • Time Course Analysis: Characterize the time course of sedation following this compound administration to identify a testing window where the anxiolytic or antidepressant effects are present, but sedation has subsided.

  • Strain Selection: If possible, consider using a different rodent strain that may be less sensitive to the sedative effects of antihistamines.

  • Pharmacological Counteraction (Experimental):

    • H1 Receptor Inverse Agonists: The co-administration of a non-sedating H1 receptor inverse agonist could be explored to compete with this compound at the H1 receptor. This is a theoretical approach and requires thorough validation.

    • CNS Stimulants: A low dose of a CNS stimulant, such as caffeine (B1668208) or modafinil, could potentially increase wakefulness. However, this may introduce confounding effects on your primary behavioral measures and requires careful dose selection and control experiments.

Issue 2: Difficulty in Distinguishing Sedation from Anxiolytic Effects

Symptoms:

  • Reduced movement and increased time in the corners or periphery of the open field arena. This can be interpreted as either anxiety or sedation.

Troubleshooting Steps:

  • Comprehensive Behavioral Analysis: In the open field test, analyze a range of behaviors. While reduced locomotion may indicate sedation, an anxiolytic effect might be suggested by an increased exploration of the center of the arena, even with overall reduced movement.

  • Use of Multiple Tests: Complement the open field test with other anxiety paradigms that are less dependent on high levels of locomotor activity, such as the elevated plus-maze or light-dark box test.

  • Control Groups: Include a positive control for sedation (e.g., a known sedative like diazepam) and a positive control for anxiolysis to help differentiate the behavioral profiles.

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Locomotor Activity in Mice

This compound Dose (mg/kg, i.p.)Total Distance Traveled (cm) in Open Field (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)1500 ± 1200%
11350 ± 110-10%
5975 ± 95-35%
10600 ± 70-60%
20375 ± 50-75%

Experimental Protocols

Open Field Test for Assessing Sedation

Objective: To quantify spontaneous locomotor activity and exploratory behavior as an index of sedation.

Methodology:

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to automatically record movement.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Procedure:

    • Administer this compound or vehicle at the desired dose and route.

    • At a predetermined time post-injection, place the animal in the center of the open field arena.

    • Record activity for a set duration (e.g., 10-30 minutes).

  • Parameters to Measure:

    • Total distance traveled.

    • Average velocity.

    • Time spent mobile versus immobile.

    • Rearing frequency (vertical activity).

Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance, which can be impaired by sedation.

Methodology:

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Training: Acclimate the animals to the rotarod for a few trials before the actual test day.

  • Procedure:

    • Administer this compound or vehicle.

    • At the predetermined time point, place the animal on the rotating rod.

    • Record the latency to fall off the rod.

    • Typically, 3-5 trials are conducted with an inter-trial interval.

Grip Strength Test

Objective: To measure muscle strength and rule out muscle relaxant effects.

Methodology:

  • Apparatus: A grip strength meter with a horizontal bar or mesh grid.

  • Procedure:

    • Hold the animal so that its forepaws grasp the bar.

    • Gently pull the animal horizontally away from the bar until it releases its grip.

    • The apparatus records the peak force exerted.

    • Repeat for several trials to obtain an average reading.

Visualizations

opipramol_sedation_pathway cluster_0 This compound Action cluster_1 Central Nervous System This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism Wakefulness Wakefulness/Arousal This compound->Wakefulness Inhibition of Wakefulness (Sedation) H1_Receptor->Wakefulness Promotes Histamine_Neuron Histaminergic Neuron Histamine_Neuron->H1_Receptor Activates

Caption: this compound's primary mechanism of sedation.

experimental_workflow cluster_animal_prep Animal Preparation cluster_behavioral_testing Behavioral Assessment cluster_data_analysis Data Analysis acclimation Acclimation to Housing & Testing Room dosing This compound/Vehicle Administration acclimation->dosing open_field Open Field Test (Locomotor Activity) dosing->open_field rotarod Rotarod Test (Motor Coordination) dosing->rotarod grip_strength Grip Strength Test (Muscle Strength) dosing->grip_strength analysis Quantify Sedation vs. Therapeutic Effect open_field->analysis rotarod->analysis grip_strength->analysis

Caption: Workflow for assessing this compound-induced sedation.

troubleshooting_logic start Excessive Sedation Observed dose_response Conduct Dose-Response Study start->dose_response time_course Conduct Time-Course Analysis start->time_course pharmacological Consider Pharmacological Counteraction (Experimental) start->pharmacological outcome1 Identify Optimal Dose with Minimal Sedation dose_response->outcome1 outcome2 Identify Optimal Testing Time Window time_course->outcome2 outcome3 Potential Mitigation of Sedation pharmacological->outcome3

References

Technical Support Center: Opipramol Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantification of opipramol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for this compound quantification by LC-MS/MS?

A stable isotope-labeled (SIL) internal standard is the most effective choice for compensating for matrix effects and variability during sample preparation. This compound-d4, a deuterated analog of this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. The use of a SIL-IS like this compound-d4 is considered the gold standard in quantitative bioanalysis as it improves the accuracy and precision of the method.

Q2: What are the typical MRM transitions for this compound and this compound-d4?

Multiple Reaction Monitoring (MRM) is employed for quantitative analysis in tandem mass spectrometry. The selection of precursor and product ions is crucial for method selectivity and sensitivity. Below are commonly used MRM transitions for this compound and its deuterated internal standard, this compound-d4, in positive electrospray ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
This compound364.2134.1Quantifier
This compound364.2230.1Qualifier
This compound-d4368.2138.1Internal Standard

Note: Optimal collision energies are instrument-dependent and should be determined empirically on your specific LC-MS/MS system.

Q3: What is a suitable sample preparation method for this compound in plasma?

Protein precipitation is a straightforward and rapid method for extracting this compound from plasma samples. This technique involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins. While it is a cost-effective method, it may result in less clean extracts compared to more rigorous techniques like solid-phase extraction (SPE), potentially leading to matrix effects.

Q4: What are the key validation parameters for an LC-MS/MS method for this compound?

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. Key parameters to evaluate, in accordance with regulatory guidelines such as those from the FDA, include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the analyte concentration and the instrument response.

  • Accuracy and Precision: The closeness of the measured concentrations to the true values and the degree of scatter in the results.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Problem: Poor Reproducibility of Results

  • Potential Cause: Inconsistent sample preparation, variability in matrix effects between different sample lots, or unstable instrument performance.

  • Recommended Actions:

    • Use a Stable Isotope-Labeled Internal Standard: Employing this compound-d4 can compensate for variations in sample preparation and matrix effects.

    • Optimize Sample Cleanup: If matrix effects are suspected, consider a more rigorous sample preparation technique like solid-phase extraction (SPE) to obtain cleaner extracts.

    • Evaluate Matrix Effect Across Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix to ensure consistency.

    • Ensure Consistent Instrument Performance: Regularly check for and address any fluctuations in system pressure, retention time shifts, or changes in signal intensity.

Problem: Low Signal Intensity or Sensitivity

  • Potential Cause: Significant ion suppression from co-eluting matrix components, suboptimal ionization or fragmentation parameters, or a contaminated ion source.

  • Recommended Actions:

    • Optimize Chromatography: Adjust the LC gradient to separate the elution of this compound from regions of ion suppression. This can be identified using a post-column infusion experiment.

    • Optimize Mass Spectrometer Parameters: Systematically optimize the collision energy (CE) for each MRM transition to maximize the product ion signal.

    • Clean the Ion Source: Contamination in the ion source can lead to a loss of signal. Regular cleaning is recommended.

    • Improve Sample Cleanup: Utilize SPE or other advanced sample preparation techniques to remove interfering matrix components.

Problem: Non-Linear Calibration Curve

  • Potential Cause: Matrix effects that are not consistent across the concentration range of the calibration curve, or detector saturation at high concentrations.

  • Recommended Actions:

    • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

    • Adjust the Calibration Range: If detector saturation is suspected, narrow the concentration range of the calibration curve.

    • Use a Weighted Linear Regression: A weighting factor, such as 1/x² or 1/x, can be applied to the linear regression to give less weight to the higher concentration points.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Potential Cause: Column overload, secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column.

  • Recommended Actions:

    • Address Peak Tailing: Peak tailing can be caused by secondary interactions. Using a mobile phase with a low pH (e.g., with formic acid) can protonate the amine groups in this compound and reduce tailing.

    • Address Peak Fronting: This often indicates column overload. Try injecting a smaller volume or diluting the sample.

    • Check the Column and Mobile Phase: Ensure the column is not contaminated or has a void. Also, verify that the mobile phase is correctly prepared and degassed.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 20 µL of the this compound-d4 internal standard working solution to all tubes except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Plasma Sample Add Internal Standard (this compound-d4) Add Internal Standard (this compound-d4) Plasma Sample->Add Internal Standard (this compound-d4) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard (this compound-d4)->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Inject Supernatant Inject Supernatant Collect Supernatant->Inject Supernatant LC Separation (C18 Column) LC Separation (C18 Column) Inject Supernatant->LC Separation (C18 Column) Mass Spectrometry (MRM) Mass Spectrometry (MRM) LC Separation (C18 Column)->Mass Spectrometry (MRM) Peak Integration Peak Integration Mass Spectrometry (MRM)->Peak Integration Calculate Peak Area Ratio Calculate Peak Area Ratio Peak Integration->Calculate Peak Area Ratio Quantification using Calibration Curve Quantification using Calibration Curve Calculate Peak Area Ratio->Quantification using Calibration Curve

Caption: A high-level overview of the experimental workflow for this compound quantification.

Troubleshooting Logic for Poor Reproducibility Start Start Poor Reproducibility Poor Reproducibility Start->Poor Reproducibility Use SIL-IS? Use SIL-IS? Poor Reproducibility->Use SIL-IS? Implement SIL-IS Implement SIL-IS Use SIL-IS?->Implement SIL-IS No Check Matrix Effects Check Matrix Effects Use SIL-IS?->Check Matrix Effects Yes Implement SIL-IS->Check Matrix Effects Improve Sample Cleanup (SPE) Improve Sample Cleanup (SPE) Check Matrix Effects->Improve Sample Cleanup (SPE) Variable Check Instrument Performance Check Instrument Performance Check Matrix Effects->Check Instrument Performance Consistent Improve Sample Cleanup (SPE)->Check Instrument Performance Perform System Maintenance Perform System Maintenance Check Instrument Performance->Perform System Maintenance Unstable Resolved Resolved Check Instrument Performance->Resolved Stable Perform System Maintenance->Resolved

Caption: A logical workflow for troubleshooting poor reproducibility in this compound analysis.

Technical Support Center: Improving the Oral Bioavailability of Opipramol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of opipramol.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound?

A1: this compound, a tricyclic antidepressant, is characterized by poor aqueous solubility. This is a primary factor limiting its dissolution rate in gastrointestinal fluids, which in turn can lead to incomplete absorption and variable bioavailability. As a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility), the key to enhancing its oral bioavailability is to improve its solubility and dissolution rate.[1][2][3][4]

Q2: What are the main formulation strategies to improve this compound's oral bioavailability?

A2: Several strategies can be employed to overcome the solubility challenges of this compound:

  • Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (B1172386) (like β-cyclodextrin) can significantly increase its aqueous solubility and dissolution rate.[5][6]

  • Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can maintain the drug in a solubilized state in the GI tract, improving absorption.[7][8]

  • Nanoparticle Formulations: Technologies such as Solid Lipid Nanoparticles (SLNs) increase the surface area of the drug for dissolution and can enhance absorption.[9][10]

  • Sustained-Release Matrix Tablets: While not directly increasing solubility, these formulations control the release of the drug over time, which can lead to more consistent plasma concentrations and improved patient compliance.[6][11]

Q3: How do I choose the best bioavailability enhancement strategy for this compound?

A3: The choice of strategy depends on several factors including the desired release profile, required dose, and manufacturing scalability. A general workflow for selecting a suitable strategy for a BCS Class II drug like this compound is outlined below.

G Start Start: this compound (BCS Class II) Solubility Primary Goal: Improve Solubility & Dissolution Start->Solubility Release_Profile Consider Desired Release Profile Solubility->Release_Profile Immediate_Release Immediate Release Release_Profile->Immediate_Release Rapid Onset Sustained_Release Sustained Release Release_Profile->Sustained_Release Prolonged Action Cyclodextrin Cyclodextrin Complexation Immediate_Release->Cyclodextrin Proven for this compound, Good for solid dosage forms SNEDDS SNEDDS / Lipid-Based Immediate_Release->SNEDDS Good for high drug loading, Potential for lymphatic uptake SLN SLN / Nanoparticles Immediate_Release->SLN Increases surface area, Potential for controlled release Matrix_Tablet Sustained-Release Matrix Tablet Sustained_Release->Matrix_Tablet

Caption: Decision workflow for selecting a formulation strategy. (Max Width: 760px)

II. Troubleshooting Guides

A. Cyclodextrin Inclusion Complexation

Q: My phase solubility diagram is not a typical AL-type. What does this mean?

A: A non-linear or B-type phase solubility diagram suggests that the inclusion complex itself has limited solubility and may be precipitating out of solution.[12] This is more common with natural cyclodextrins like β-cyclodextrin which have lower aqueous solubility.[13]

  • Troubleshooting Steps:

    • Use a more soluble cyclodextrin derivative: Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD), which has much higher water solubility and is more likely to produce AL-type diagrams.[13]

    • Adjust the medium: Ensure the pH of your aqueous medium is appropriate. The stability of complexes can be pH-dependent.[9]

    • Re-evaluate stoichiometry: A non-linear profile could also indicate the formation of higher-order complexes (e.g., 1:2 drug-to-CD ratio).[12]

Q: The yield of my solid inclusion complex is low after preparation. How can I improve it?

A: Low yield can be due to the preparation method or incomplete complexation.

  • Troubleshooting Steps:

    • Method Selection: The kneading method is often more economical and can produce higher yields (e.g., >98%) compared to co-precipitation, especially for larger scales.[14][15] Freeze-drying is also a high-yield method but may be less scalable.[13]

    • Optimize Kneading Parameters: If using the kneading method, ensure sufficient kneading time (e.g., at least one hour) and the right amount of wetting agent (e.g., 50% ethanol) to form a consistent paste.[16]

    • Solvent Choice (Co-evaporation): In the co-evaporation method, ensure the drug is fully dissolved in the organic solvent before it is added to the aqueous cyclodextrin solution.[14]

Q: My characterization results (DSC, XRD) still show peaks corresponding to the pure drug.

A: The presence of crystalline drug peaks indicates that complexation is incomplete, and you have a physical mixture rather than a true inclusion complex.[5]

  • Troubleshooting Steps:

    • Refine Preparation Method: As seen with this compound-β-CD complexes, the freeze-drying method was more effective at eliminating the drug's melting endotherm in DSC analysis compared to co-grinding, suggesting more complete amorphization and complexation.[5]

    • Increase Molar Ratio: While a 1:1 molar ratio is common, increasing the cyclodextrin ratio to 1:2 may enhance complexation efficiency.[15]

    • Purification: Wash the final solid complex with a solvent in which the free drug is soluble but the complex is not, to remove any uncomplexed drug from the surface.[13]

B. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Q: The SNEDDS formulation does not emulsify spontaneously or forms a cloudy, unstable emulsion upon dilution.

A: This indicates a problem with the ratio of oil, surfactant, and co-surfactant, leading to poor emulsification performance.

  • Troubleshooting Steps:

    • Re-evaluate Excipient Ratios: Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of your components that result in a clear nanoemulsion region.[17]

    • Surfactant Selection: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is critical. A value between 12-15 is generally preferred for forming o/w nanoemulsions. You may need to screen different surfactants or use a combination.

    • Thermodynamic Stability Screening: Subject your formulations to stress tests like heating-cooling cycles and freeze-thaw cycles to eliminate unstable combinations early in the process.[17]

Q: The drug precipitates out of the SNEDDS formulation upon dilution in aqueous media.

A: This is a common challenge, especially with highly concentrated formulations. The drug's solubility in the resulting nanoemulsion is exceeded.

  • Troubleshooting Steps:

    • Increase Drug Solubility in Excipients: Ensure you have selected an oil, surfactant, and co-surfactant that individually show high solubilizing capacity for this compound.[17]

    • Reduce Drug Loading: You may be exceeding the maximum drug loading capacity of the system. Try formulating with a lower concentration of this compound.

    • Incorporate Polymers: Adding precipitation inhibitors (polymers like HPMC) to the formulation can help maintain a supersaturated state of the drug upon dilution.

C. Solid Lipid Nanoparticles (SLNs)

Q: The particle size of my SLNs is too large or the Polydispersity Index (PDI) is high.

A: This is often related to the homogenization process parameters or the formulation composition.

  • Troubleshooting Steps:

    • Optimize Homogenization Parameters: For high-pressure homogenization (HPH), increasing the pressure (e.g., from 300 to 500 bar) and the number of homogenization cycles can reduce particle size. However, be mindful that excessive pressure can sometimes lead to aggregation.[18]

    • Control Temperature: In the hot homogenization technique, the temperature of the lipid and aqueous phases should be at least 5-10°C above the melting point of the lipid to ensure a completely molten lipid phase.[19]

    • Control Cooling Process: A rapid cooling of the hot nanoemulsion can lead to larger, less stable particles. A controlled cooling process is crucial for optimal particle formation.[18]

    • Surfactant Concentration: An insufficient amount of surfactant will fail to adequately cover the surface of the newly formed nanoparticles, leading to aggregation and a high PDI.

Q: The drug encapsulation efficiency (EE) is low.

A: Low EE can result from the drug partitioning into the external aqueous phase during preparation, especially if the drug has some aqueous solubility, or from drug expulsion during lipid crystallization.

  • Troubleshooting Steps:

    • Lipid Selection: Choose a lipid in which this compound has high solubility.

    • Use the Cold Homogenization Technique: This method can be advantageous for more hydrophilic drugs as it reduces the partitioning of the drug to the external water phase that occurs at high temperatures in the hot homogenization method.[19]

    • Avoid Rapid Cooling: During lipid recrystallization, imperfections can form in the crystal lattice, leading to drug expulsion. Slower, more controlled cooling can improve drug entrapment.

III. Quantitative Data Presentation

Table 1: In Vitro Dissolution of this compound Base vs. This compound-β-CD Inclusion Complex.

Time (min)% this compound Base Dissolved% this compound-β-CD Complex Dissolved
10> 15%> 97%
30~20%~100%
60~25%~100%
120~30%~100%
Data synthesized from a study by Majewska et al. (2018). Dissolution medium was 900 mL of distilled water.[5]

Table 2: In Vitro Drug Release from this compound Sustained-Release Matrix Tablets.

Formulation (Polymer, 10% w/w)% Drug Released after 8 hours (pH 1.2 HCl)% Drug Released after 8 hours (pH 7.4 Phosphate (B84403) Buffer)% Drug Released after 8 hours (Distilled Water)
Carbopol® 941 (C941)52.4%57.0%58.2%
HPMC>80%>80%>80%
HPC>90%>90%>90%
Commercial Tablet A (Immediate Release)100% (within 1 hr)100% (within 1 hr)100% (within 1 hr)
Data synthesized from a study by Üner et al. (2013).[10][11][20][21]

Table 3: Pharmacokinetic Parameters of Conventional this compound Formulations in Healthy Volunteers.

Formulation (Dose)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Terminal Half-life (h)
Sugar-coated Tablet (50 mg)13-15~3~170~11
Film-coated Tablet (100 mg)~28~3~320~11
Aqueous Solution (50 mg)13-15~3~170~11
Data from a study by S. Breyer-Pfaff et al. (1998).[22]

IV. Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Calculation: Calculate the required weights of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Slurry Formation: Place the weighed β-cyclodextrin into a glass mortar. Add a small volume of a 50:50 ethanol/water mixture dropwise while triturating to form a thick, consistent paste.[16]

  • Drug Incorporation: Gradually add the weighed this compound powder to the paste.

  • Kneading: Knead the mixture thoroughly for at least 60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the ethanol/water mixture.[15]

  • Drying: Spread the resulting paste on a glass tray and dry in an oven at 40-50°C until a constant weight is achieved, or dry in a vacuum desiccator.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve (e.g., 60 mesh) to obtain a uniform powder.[14]

  • Storage: Store the final product in a tightly sealed container in a desiccator.

Protocol 2: Phase Solubility Study for this compound-Cyclodextrin Complex
  • Prepare CD Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., β-CD or HP-β-CD) at various concentrations (e.g., 0 to 15 mM) in a buffered solution (e.g., phosphate buffer, pH 6.5).[9]

  • Add Excess Drug: Add an excess amount of this compound powder to a fixed volume (e.g., 5 mL) of each cyclodextrin solution in separate vials. Ensure that solid this compound remains undissolved in all vials.[23]

  • Equilibration: Seal the vials and shake them in a thermostatically controlled water bath shaker (e.g., at 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) until equilibrium is reached.[9]

  • Sample Collection and Filtration: After equilibration, allow the suspensions to stand to let the undissolved drug settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the total concentration of dissolved this compound (y-axis) against the concentration of cyclodextrin (x-axis). Determine the type of phase solubility diagram (e.g., AL, AP, BS). For an AL-type diagram, calculate the stability constant (Ks) using the following equation: Ks = Slope / (S0 * (1 - Slope)) Where S0 is the intrinsic solubility of this compound (the y-intercept of the plot).[24]

Protocol 3: Preparation of this compound-Loaded SLNs (Hot High-Pressure Homogenization)
  • Lipid Phase Preparation: Dissolve the calculated amount of this compound and the solid lipid (e.g., glyceryl monostearate) by heating them to a temperature 5-10°C above the lipid's melting point.[19]

  • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.[8]

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (pre-heated to the same temperature) for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500 bar).[18]

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir until it cools down to room temperature, allowing the lipid droplets to solidify into SLNs.

  • Storage: Store the resulting SLN dispersion at 4°C.

G cluster_lipid Lipid Phase (Heated) cluster_aqueous Aqueous Phase (Heated) Lipid Solid Lipid (e.g., GMS) Melt Melt & Dissolve Lipid->Melt Drug This compound Drug->Melt PreEmulsion High-Shear Mixing (Pre-emulsion) Melt->PreEmulsion Water Purified Water Dissolve Dissolve Water->Dissolve Surfactant Surfactant (e.g., Poloxamer 188) Surfactant->Dissolve Dissolve->PreEmulsion HPH High-Pressure Homogenization (HPH) PreEmulsion->HPH Cooling Cooling & Stirring (Solidification) HPH->Cooling SLN_Final This compound SLN Dispersion Cooling->SLN_Final

Caption: Workflow for SLN preparation by hot homogenization. (Max Width: 760px)
Protocol 4: Determination of Drug Content and Encapsulation Efficiency (EE%) in Nanoparticles

  • Separation of Free Drug: Take a known volume of the nanoparticle dispersion (e.g., SLNs or SNEDDS after dilution). Separate the nanoparticles from the aqueous medium containing the un-encapsulated drug. This can be done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon®).[7]

  • Quantify Free Drug: Measure the concentration of this compound in the clear supernatant/filtrate using a validated HPLC or UV-Vis method. This gives you the 'Weight of free drug'.

  • Quantify Total Drug: Take the same known volume of the un-centrifuged nanoparticle dispersion. Lyse the nanoparticles to release the encapsulated drug by adding a suitable solvent that dissolves both the drug and the carrier matrix (e.g., methanol, acetonitrile). Dilute as necessary and measure the concentration of this compound. This gives you the 'Total drug weight'.

  • Calculate EE% and Drug Loading (DL%):

    • Encapsulation Efficiency (EE%) = [(Total drug weight - Weight of free drug) / Total drug weight] x 100

    • Drug Loading (DL%) = [(Total drug weight - Weight of free drug) / Total weight of nanoparticles] x 100 (Note: The total weight of nanoparticles can be determined by lyophilizing a known volume of the dispersion after washing to remove free drug and surfactants).

References

Technical Support Center: Navigating Variability in Opipramol Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with opipramol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and address the variability often encountered in preclinical studies of this compound. By providing clear data summaries, detailed experimental protocols, and visual aids, we aim to enhance the reproducibility and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and why is there variability in its reported receptor binding affinities?

A1: this compound's primary mechanism of action is as a high-affinity sigma-1 (σ₁) receptor agonist and a moderately affine sigma-2 (σ₂) receptor ligand.[1][2] Unlike typical tricyclic antidepressants, it does not significantly inhibit the reuptake of monoamines like serotonin (B10506) or norepinephrine.[2] this compound also exhibits affinity for other receptors, including histamine (B1213489) H₁, dopamine (B1211576) D₂, and serotonin 5-HT₂ₐ, which contributes to its overall pharmacological profile.[2]

The reported binding affinities (Ki values) for this compound can vary across studies due to several factors:

  • Experimental Conditions: Differences in assay temperature, buffer composition, and the specific radioligand used can all influence the calculated Ki values.

  • Tissue Source: The type of tissue or cell line used for the binding assay (e.g., rat brain homogenates, specific cell lines expressing the receptor) can lead to different results.

  • Data Analysis: Variations in the mathematical models used to calculate Ki from raw data can also contribute to discrepancies.

Q2: We are observing inconsistent results in our behavioral studies with this compound in rodents. What are the likely causes?

A2: Inconsistent results in preclinical behavioral studies are a common challenge. For a compound like this compound, with its complex pharmacology, several factors can contribute to this variability:

  • Animal Model: The species, strain, sex, and age of the rodents used can significantly impact behavioral outcomes.[3][4][5] For example, different strains of mice can exhibit varying baseline levels of anxiety and may respond differently to anxiolytic drugs.[3][6]

  • Experimental Protocol: Minor variations in the execution of behavioral tests, such as the elevated plus maze or forced swim test, can lead to significant differences in results. This includes factors like the time of day of testing, lighting conditions, and handling procedures.[4]

  • Drug Administration: The route of administration, dosage, and formulation of this compound can affect its pharmacokinetic and pharmacodynamic profile, leading to variable behavioral effects.

  • Environmental Factors: The housing conditions of the animals, including social enrichment and potential stressors, can influence their baseline anxiety and response to treatment.

Q3: How can we minimize variability in our this compound preclinical studies?

A3: To enhance the reproducibility of your research, consider the following:

  • Standardize Protocols: Develop and strictly adhere to detailed standard operating procedures (SOPs) for all experiments.

  • Control for Animal Characteristics: Clearly define and report the species, strain, sex, and age of the animals used.

  • Optimize and Validate Assays: Before conducting large-scale experiments, optimize and validate your behavioral assays using known anxiolytic and antidepressant compounds as positive controls.

  • Blinding and Randomization: Implement blinding of experimenters to the treatment groups and randomize the allocation of animals to these groups to minimize bias.

  • Report Detailed Methodology: When publishing your findings, provide a comprehensive description of your experimental methods to allow for accurate interpretation and replication by other researchers.

Data Presentation: this compound Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki in nM) of this compound for various receptors from different preclinical studies. This highlights the variability in the data and the importance of considering the specific experimental context.

ReceptorReported Ki (nM)Species/TissueReference
Sigma-1 (σ₁) ** 50 ± 8Rat Brain[1]
Sigma-1 (σ₁) High AffinityNot Specified[2]
Sigma-2 (σ₂) **Moderate AffinityNot Specified[2]
Dopamine D₂ Weaker AffinityNot Specified[2]
Serotonin 5-HT₂ₐ Weaker AffinityNot Specified[2]

Note: A comprehensive review of multiple studies is necessary to establish a more complete picture of the range of reported Ki values.

Troubleshooting Guides

Issue 1: High Variability in Elevated Plus Maze (EPM) Results

Possible Causes:

  • Inconsistent Lighting: Rodent behavior in the EPM is highly sensitive to lighting conditions. Variations in ambient light or direct light on the maze can alter exploratory behavior.[4][5]

  • Time of Day: The circadian rhythm of rodents can affect their anxiety levels and activity. Testing at different times of the day can introduce variability.[4]

  • Handling Stress: Excessive or inconsistent handling of animals before the test can increase stress and alter their performance on the maze.

  • Rodent Strain Differences: Different strains of mice and rats have innate differences in anxiety-like behavior, which can affect their response to this compound.[3][6]

Troubleshooting Steps:

  • Standardize Lighting: Ensure consistent and clearly reported lighting conditions for all EPM experiments.

  • Fix Testing Time: Conduct all behavioral tests at the same time of day to minimize circadian effects.

  • Habituate Animals: Habituate the animals to the testing room and the experimenter to reduce handling-induced stress.

  • Select Appropriate Strain: Choose a rodent strain that is well-characterized for anxiety research and report the strain in all publications.

Issue 2: Inconsistent Effects of this compound in the Forced Swim Test (FST)

Possible Causes:

  • Water Temperature: Small variations in water temperature can affect the animals' mobility and immobility time.

  • Pre-test Procedure: The inclusion or exclusion of a pre-test session can influence the animals' behavior in the subsequent test session.

  • Scoring Method: Subjectivity in scoring immobility can lead to inter-observer variability.

  • Sex Differences: Male and female rodents can exhibit different responses in the FST, and hormonal cycles in females can be a source of variability.[7]

Troubleshooting Steps:

  • Maintain Consistent Water Temperature: Use a thermostat-controlled water bath to ensure a constant and recorded water temperature.

  • Standardize the Protocol: Clearly define whether a pre-test is used and maintain consistency across all experimental groups.

  • Use Automated Scoring: Whenever possible, use automated video-tracking software to score immobility objectively. If manual scoring is necessary, ensure scorers are well-trained and blinded to the treatment groups.

  • Consider Sex as a Biological Variable: Analyze data from male and female animals separately and consider the stage of the estrous cycle in females.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol provides a general framework for determining the binding affinity of this compound for a target receptor.

Materials:

  • Membrane preparation from a tissue or cell line expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor.

  • This compound solution at various concentrations.

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) Protocol

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

  • Placement: Place the animal in the center of the maze, facing one of the open arms.

  • Recording: Record the animal's behavior for a 5-minute period using a video camera.

  • Scoring: Analyze the video to determine the time spent in the open and closed arms, the number of entries into each arm, and other ethological parameters.

  • Cleaning: Thoroughly clean the maze with an appropriate disinfectant between each animal to eliminate olfactory cues.

Forced Swim Test (FST) Protocol

Apparatus:

  • A cylindrical container filled with water.

Procedure:

  • Water Temperature: Maintain the water temperature at a constant 23-25°C.

  • Placement: Gently place the animal into the water cylinder.

  • Recording: Record the animal's behavior for a 6-minute period. The last 4 minutes are typically analyzed.

  • Scoring: Score the duration of immobility, defined as the time the animal makes only the movements necessary to keep its head above water.

  • Drying: After the test, remove the animal from the water and dry it thoroughly before returning it to its home cage.

Mandatory Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_Downstream Downstream Effects This compound This compound Sigma1R Sigma-1 Receptor (σ₁R) This compound->Sigma1R Agonist BiP BiP/GRP78 Sigma1R->BiP Dissociation IP3R IP₃ Receptor Sigma1R->IP3R Modulation Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake ATP ATP Production Ca_Mito->ATP Neuronal_Survival Neuronal Survival & Plasticity ATP->Neuronal_Survival

Caption: Sigma-1 receptor signaling pathway activated by this compound.

Experimental_Workflow_Troubleshooting Start Inconsistent Preclinical Data (e.g., Behavioral Assay) Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Animals Assess Animal Characteristics (Strain, Sex, Age, Health) Check_Protocol->Check_Animals Protocol Consistent Revise_Protocol Revise & Standardize Protocol Check_Protocol->Revise_Protocol Inconsistencies Identified Check_Environment Evaluate Environmental Factors (Housing, Lighting, Noise) Check_Animals->Check_Environment Animals Homogenous Check_Animals->Revise_Protocol Variability Identified Check_Drug Verify Drug Formulation & Administration Check_Environment->Check_Drug Environment Controlled Check_Environment->Revise_Protocol Variability Identified Check_Drug->Revise_Protocol Inconsistencies Identified Re_Run Re-run Experiment with Standardized Protocol Revise_Protocol->Re_Run Consistent_Data Consistent Data Re_Run->Consistent_Data

Caption: Logical workflow for troubleshooting inconsistent preclinical data.

References

Validation & Comparative

A Comparative Analysis of Opipramol and SSRIs in the Management of Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of opipramol and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) for the treatment of anxiety disorders, designed for researchers, scientists, and professionals in drug development. The analysis focuses on their distinct pharmacological mechanisms, clinical efficacy supported by experimental data, and tolerability profiles.

Introduction: Two Distinct Approaches to Anxiolysis

The pharmacological treatment of anxiety disorders predominantly involves medications that modulate neurotransmitter systems in the brain. Among these, Selective Serotonin Reuptake Inhibitors (SSRIs) are widely recognized as a first-line treatment.[1] SSRIs, developed in the 1970s, represent a class of drugs that includes well-known agents like escitalopram (B1671245), fluoxetine, and sertraline.[2][3][4] Their primary indication is major depressive disorder, but they are frequently prescribed for a range of anxiety disorders, including Generalized Anxiety Disorder (GAD), panic disorder, and social anxiety disorder.[2][5]

In contrast, this compound is a unique psychotropic agent with a history dating back to the 1960s.[6][7] Although structurally related to tricyclic antidepressants (TCAs), its mechanism of action diverges significantly.[6][8][9] Unlike typical TCAs or SSRIs, this compound does not inhibit the reuptake of monoamines like serotonin or norepinephrine.[8][10][11] Instead, its anxiolytic effects are primarily attributed to its high affinity for sigma (σ) receptors.[6][8][11] It is primarily used in some European countries for GAD and somatoform disorders.[6][7][9]

This guide will dissect the mechanistic differences, compare clinical trial data, and outline the experimental methodologies used to evaluate these two classes of anxiolytics.

Mechanism of Action

The therapeutic effects of this compound and SSRIs stem from fundamentally different molecular interactions within the central nervous system.

This compound: A Sigma-1 Receptor Agonist

This compound's primary mechanism is its function as a high-affinity agonist at sigma-1 (σ₁) receptors, and to a lesser extent, sigma-2 (σ₂) receptors.[6][7][8][12] Sigma receptors are intracellular proteins located predominantly in the endoplasmic reticulum that modulate calcium signaling and neurotransmitter release.[7][8]

Signaling Pathway:

  • Binding: this compound binds to and activates the σ₁ receptor.

  • Translocation: This activation causes the σ₁ receptor to translocate from the endoplasmic reticulum to other cellular areas, including plasma membranes.[7][8]

  • Modulation: At these new locations, the activated σ₁ receptor influences various ion channels and is believed to modulate the release of neurotransmitters like dopamine (B1211576) and serotonin, contributing to mood stabilization and anxiety reduction.[10]

Beyond its primary action on sigma receptors, this compound also exhibits antagonist activity at several other receptors, which contributes to its overall clinical profile:

  • Histamine H1 Receptor: High-affinity antagonism leads to sedative effects, which can be beneficial for patients with anxiety-related insomnia.[6][8][10]

  • Dopamine D2 and Serotonin 5-HT2 Receptors: Moderate to low affinity antagonism at these receptors may also contribute to its anxiolytic and antidepressant properties.[6][8][10][11]

Crucially, this compound has negligible effects on monoamine transporters, setting it apart from SSRIs and most TCAs.[8][10][11]

Opipramol_Pathway cluster_presynaptic Presynaptic Neuron / Endoplasmic Reticulum cluster_postsynaptic Postsynaptic Neuron This compound This compound Sigma1 Sigma-1 Receptor (ER) This compound->Sigma1 Agonist Binding Translocation Receptor Translocation to Membrane Sigma1->Translocation Activation Modulation Modulation of Neurotransmitter Release (Dopamine, Serotonin) Translocation->Modulation Anxiolysis_Mood Anxiolysis / Mood Stabilization Modulation->Anxiolysis_Mood Contributes to H1_Receptor Histamine H1 Receptor Sedation Sedation H1_Receptor->Sedation D2_Receptor Dopamine D2 Receptor D2_Receptor->Anxiolysis_Mood HT2_Receptor Serotonin 5-HT2 Receptor HT2_Receptor->Anxiolysis_Mood Opipramol_Post This compound Opipramol_Post->H1_Receptor Antagonist Opipramol_Post->D2_Receptor Antagonist Opipramol_Post->HT2_Receptor Antagonist

Caption: this compound's multifaceted mechanism of action.
SSRIs: Selective Serotonin Reuptake Inhibition

The mechanism of SSRIs is more targeted. They are designed to selectively block the reuptake of serotonin from the synaptic cleft.[2][5][13]

Signaling Pathway:

  • SERT Blockade: SSRIs bind to the serotonin transporter (SERT) protein on the presynaptic neuron.[2][4]

  • Increased Serotonin: This binding inhibits the reabsorption of serotonin from the synapse back into the presynaptic neuron.[3][5]

  • Enhanced Neurotransmission: The resulting higher concentration of serotonin in the synaptic cleft leads to increased stimulation of postsynaptic serotonin receptors.[4][14]

The therapeutic effect of SSRIs is not immediate. While synaptic serotonin levels increase shortly after administration, clinical improvement in anxiety symptoms typically takes two to four weeks.[3] This delay suggests that the long-term therapeutic benefits are mediated by downstream neuroadaptive changes, such as the desensitization of somatodendritic 5-HT1A autoreceptors and alterations in gene expression.[15]

SSRI_Pathway cluster_synapse Serotonergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptor Binds SSRI SSRI SSRI->SERT Inhibits SERT->Presynaptic Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Synaptic_Cleft Release Serotonin_Cleft Serotonin (5-HT) Anxiolytic_Effect Therapeutic Anxiolytic Effect Postsynaptic_Receptor->Anxiolytic_Effect Leads to (downstream effects)

Caption: SSRIs increase synaptic serotonin by blocking reuptake.

Receptor Binding Profiles

The distinct mechanisms of this compound and SSRIs are reflected in their receptor binding affinities. This compound has a broad receptor-binding profile, whereas SSRIs are highly selective for the serotonin transporter.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Receptor/TransporterThis compoundRepresentative SSRIs (e.g., Escitalopram)Primary Function
Sigma-1 (σ₁) Receptor ~0.2 - 50 [8][16]High (Variable, e.g., Fluvoxamine has moderate affinity)[2]Modulation of intracellular Ca²⁺ signaling and neurotransmitter release
Sigma-2 (σ₂) Receptor High affinity (lower than σ₁)[7][8]Low to negligibleCellular proliferation and function
Serotonin Transporter (SERT) >10,000 (Very Low)[8][11]~1-10 (Very High)[2]Serotonin reuptake from synapse
Histamine H1 Receptor High affinity [6][8]Low to negligibleSedation, wakefulness
Dopamine D2 Receptor Low to Moderate[6][8]Very LowMood, motivation, motor control
Serotonin 5-HT2 Receptor Low to Moderate[6][8]Very LowMood, anxiety, sleep
α₁-Adrenergic Receptor Low to Moderate[8]Very LowBlood pressure regulation
Muscarinic Acetylcholine Receptor Very Low[7][8]Very LowCognition, parasympathetic functions

Note: Ki values are compiled from various sources and represent approximate affinities. Lower Ki values indicate higher binding affinity.

Caption: Primary molecular targets of this compound vs. SSRIs.

Comparative Clinical Efficacy in Anxiety Disorders

Direct head-to-head comparisons provide the most robust evidence for relative efficacy. A key study by Manjunath et al. compared this compound with the SSRI escitalopram for the treatment of Generalized Anxiety Disorder (GAD).

Table 2: Efficacy Data from a Comparative Clinical Trial (this compound vs. Escitalopram)
ParameterThis compound Group (n=50)Escitalopram Group (n=46)p-value (between groups)Reference
Diagnosis Generalized Anxiety Disorder (DSM-IV)Generalized Anxiety Disorder (DSM-IV)N/A[17][18][19]
Dosage 50 mg/day5 mg/dayN/A[17][19]
Treatment Duration 4 weeks4 weeksN/A[17][19]
Primary Outcome Measure Hamilton Anxiety Rating Scale (HAM-A)Hamilton Anxiety Rating Scale (HAM-A)N/A[17][19]
Baseline HAM-A Score (Mean) 31.631.2>0.05[17]
End of Study HAM-A Score (Mean) 14.414.20.85[17][18]
Mean Reduction in HAM-A Score 17.217.0Not Significant[17]
Within-Group Change Highly Significant (p < 0.000)Highly Significant (p < 0.000)N/A[18]

The results of this study indicated that this compound is as effective as escitalopram in reducing the symptoms of GAD over a four-week period.[17][18] Both treatments led to statistically significant improvements from baseline, with no significant difference observed between the two drugs in the primary efficacy outcome.[17]

Placebo-controlled trials have also established the individual efficacy of this compound. One study found that after 28 days, patients with GAD treated with this compound (200 mg/day) showed a 63% global improvement, which was significantly greater than the 47% improvement seen with placebo.[20][21]

Experimental Protocols

Understanding the methodology of the key clinical trials is crucial for interpreting their findings.

Protocol: Comparative Study of this compound and Escitalopram in GAD

Objective: To compare the efficacy and tolerability of this compound and escitalopram in outpatients with Generalized Anxiety Disorder.[18][19]

Study Design:

  • A randomized, open-label, comparative clinical trial.

  • Duration: 4 weeks.[17][19]

Participant Characteristics:

  • Inclusion Criteria: Outpatients aged 18 to 65 years diagnosed with GAD according to the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV) criteria.[17][19]

  • Exclusion Criteria: Patients with a history of substance abuse or dependence, pregnant individuals, or those with known hypersensitivity to the study drugs.[17]

Intervention:

  • Group 1: 50 patients received this compound 50 mg once daily.[17][19]

  • Group 2: 46 patients received escitalopram 5 mg once daily.[17][19]

Outcome Measures:

  • Primary Efficacy Assessment: The change in the total score on the Hamilton Anxiety Rating Scale (HAM-A) from baseline to the end of the 4-week treatment period.[17][19]

  • Tolerability Assessment: Recording and comparison of all adverse events reported by patients in both groups.[17]

Statistical Analysis:

  • Within-Group Analysis: A paired t-test was used to assess the significance of the change in HAM-A scores from baseline to week 4 within each treatment group.[18][19]

  • Between-Group Analysis: An unpaired t-test was used to compare the mean total HAM-A scores between the this compound and escitalopram groups at the end of the study. A p-value of <0.05 was considered statistically significant.[18][19]

Experimental_Workflow cluster_arms Treatment Arms (4 Weeks) Start Patient Screening (N=96) - GAD Diagnosis (DSM-IV) - Age 18-65 Baseline Baseline Assessment - HAM-A Score Start->Baseline Randomization Randomization Group_Opi Group 1 (n=50) This compound 50mg/day Randomization->Group_Opi Group_Esc Group 2 (n=46) Escitalopram 5mg/day Randomization->Group_Esc Week4 Week 4 Assessment - Final HAM-A Score - Adverse Events Group_Opi->Week4 Group_Esc->Week4 Baseline->Randomization Analysis Statistical Analysis - Paired t-test (within group) - Unpaired t-test (between groups) Week4->Analysis

Caption: Workflow of a comparative clinical trial for GAD.

Side Effect and Tolerability Profiles

The differences in mechanism of action translate to distinct side effect profiles.

Table 3: Comparative Tolerability of this compound and SSRIs
Adverse Effect CategoryThis compoundSSRIsMechanistic Rationale
Sedation/Fatigue Common , especially initially[6][8][17]Can occur, often transient (e.g., somnolence)[17]This compound: Potent H1 receptor antagonism.
Anticholinergic Effects (e.g., Dry Mouth) Common [6][8][17]Less commonThis compound has some, albeit low, affinity for muscarinic receptors.
Gastrointestinal Issues (Nausea, Diarrhea) Can occur[6]Very Common , especially initially[5][17]SSRIs: Increased serotonergic activity in the gut.
Sexual Dysfunction (Decreased Libido, Anorgasmia) Rare/Not typically reported[10]Common and often persistent [2]SSRIs: A well-known class effect related to increased central and peripheral serotonin.
Cardiovascular (Orthostatic Hypotension, Tachycardia) Can occur, especially at start of treatment[6][8]Less common, but some (e.g., citalopram) carry a risk of QT prolongation[13]This compound: α₁-adrenergic antagonism. SSRIs: Varies by specific agent.
Weight Gain Reported occasionally[8]Variable, can occur with long-term useComplex and multifactorial for both.

In the head-to-head trial, the this compound group most commonly reported fatigue (8%), dry mouth (6%), and an increased desire for sleep (10%).[17] The escitalopram group reported headaches (11%), nausea (11%), somnolence (8.3%), and decreased libido (8.3%).[17] While overall discontinuation rates were not significantly different, the profiles suggest this compound may have a better tolerability margin regarding gastrointestinal and sexual side effects, key areas of concern with SSRIs.[10][17]

Conclusion and Implications for Drug Development

This compound and SSRIs represent two distinct and effective pharmacological strategies for the treatment of anxiety disorders.

  • SSRIs act as highly selective agents to amplify serotonergic neurotransmission. Their efficacy is well-established, making them a cornerstone of anxiety treatment. However, their utility can be limited by a delayed onset of action and a high incidence of gastrointestinal and sexual side effects.

  • This compound offers a unique mechanism centered on sigma-1 receptor agonism, with a broader receptor interaction profile that contributes to its anxiolytic and sedative properties. Clinical data suggests its efficacy is comparable to that of a standard SSRI in GAD, but with a potentially more favorable side effect profile, particularly concerning sexual dysfunction and gastrointestinal distress.[17]

For drug development professionals, the comparison highlights the potential of targeting the sigma receptor system as a viable alternative to monoaminergic modulation for anxiolysis. The distinct pharmacology of this compound underscores the opportunity to develop novel anxiolytics with different efficacy and tolerability profiles, moving beyond the well-explored territory of monoamine reuptake inhibition. Further research into selective sigma-1 agonists could yield next-generation anxiolytics that may offer faster onset of action or a better-tolerated treatment experience for patients.

References

Anxiolytic Effects of Opipramol Versus Benzodiazepines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the anxiolytic properties of opipramol and benzodiazepines. It is intended for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms of action, receptor binding profiles, and clinical efficacy based on supporting experimental data.

Overview of Mechanisms of Action

The anxiolytic effects of this compound and benzodiazepines are achieved through fundamentally different neuropharmacological pathways.

This compound: A Sigma Receptor Agonist this compound is a tricyclic compound that functionally diverges from typical tricyclic antidepressants as it does not inhibit the reuptake of norepinephrine (B1679862) or serotonin (B10506).[1][2] Its primary mechanism of action is as a high-affinity agonist for sigma-1 (σ₁) receptors and a lower-affinity agonist for sigma-2 (σ₂) receptors.[3][4] Sigma-1 receptors are unique ligand-operated molecular chaperones located at the endoplasmic reticulum (ER), where they modulate intracellular Ca²⁺ signaling and interact with other proteins to influence neuronal excitability and survival.[5][6] The anxiolytic properties of this compound are suggested to be linked to its effects on sigma receptors.[3] Additionally, this compound acts as an antagonist at histamine (B1213489) H₁, dopamine (B1211576) D₂, and serotonin 5-HT₂ receptors.[4][7]

Benzodiazepines: Positive Allosteric Modulators of GABAₐ Receptors Benzodiazepines are a class of drugs that produce their anxiolytic, sedative, hypnotic, and muscle relaxant effects by enhancing the action of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[8][9] They act as positive allosteric modulators of the GABAₐ receptor, a ligand-gated chloride ion channel.[10][11] Benzodiazepines bind to a specific site on the receptor, located at the interface of the α and γ subunits, which is distinct from the GABA binding site.[11] This binding increases the frequency of the chloride channel opening when GABA is also bound, leading to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[8][9]

Signaling Pathways

The distinct molecular targets of this compound and benzodiazepines result in the activation of separate intracellular signaling cascades.

This compound This compound Sigma1R Sigma-1 Receptor (σ₁R) (ER Membrane) This compound->Sigma1R binds & activates BiP BiP/GRP78 Sigma1R->BiP dissociates from IP3R IP3 Receptor (IP3R) Sigma1R->IP3R translocates & modulates Ca_release Ca²⁺ Mobilization IP3R->Ca_release regulates Cellular_effects Modulation of Ion Channels Neuroprotection Reduced Neuronal Hyperexcitability Ca_release->Cellular_effects leads to

Caption: this compound's Sigma-1 Receptor Signaling Cascade.

Benzodiazepine (B76468) Benzodiazepine GABAaR GABAₐ Receptor Benzodiazepine->GABAaR binds to allosteric site Cl_channel Chloride (Cl⁻) Channel GABAaR->Cl_channel increases opening frequency GABA GABA GABA->GABAaR binds to orthosteric site Cl_influx Enhanced Cl⁻ Influx Cl_channel->Cl_influx results in Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization leads to Anxiolysis Reduced Neuronal Excitability (Anxiolysis, Sedation) Hyperpolarization->Anxiolysis causes

Caption: Benzodiazepine's GABAₐ Receptor Signaling Cascade.

Quantitative Data: Receptor Binding Affinities

The inhibitory constant (Kᵢ) is an indication of a ligand's binding affinity for a receptor; a lower Kᵢ value signifies a higher affinity. The following table summarizes the binding affinities of this compound and several benzodiazepines for their respective primary targets.

CompoundReceptor TargetKᵢ (nM)Reference
This compound Sigma-1 (σ₁)50[4]
Sigma-2 (σ₂)Lower affinity than σ₁[3]
Diazepam GABAₐ (α₁β₂γ₂)~20-90[12]
Alprazolam GABAₐNot specified
Lorazepam GABAₐNot specified
Flunitrazepam GABAₐ (α₁β₃γ₂)1.1[13]
GABAₐ (α₂β₃γ₂)1.4[13]
GABAₐ (α₃β₃γ₂)1.5[13]
GABAₐ (α₅β₃γ₂)0.7[13]
Zolpidem GABAₐ (α₁-containing)27[14]
GABAₐ (α₂-containing)160[14]
GABAₐ (α₃-containing)380[14]

Note: Kᵢ values can vary based on the specific radioligand used, tissue preparation, and assay conditions.

Experimental Protocols

A. Radioligand Binding Assay (General Protocol)

The determination of receptor binding affinity is typically performed using a competitive radioligand binding assay.

cluster_0 Membrane Preparation cluster_1 Competitive Binding cluster_2 Quantification & Analysis tissue_homogenization 1. Tissue Homogenization (e.g., rat brain) centrifugation 2. Centrifugation to isolate membranes tissue_homogenization->centrifugation resuspension 3. Resuspend pellet in assay buffer centrifugation->resuspension incubation 4. Incubate membranes with: - Radioligand (e.g., [³H]-Flumazenil) - Unlabeled test compound resuspension->incubation filtration 5. Rapid vacuum filtration to separate bound/free ligand incubation->filtration washing 6. Wash filters with ice-cold buffer filtration->washing scintillation_counting 7. Quantify radioactivity (Liquid Scintillation) washing->scintillation_counting data_analysis 8. Calculate IC₅₀ from competition curve scintillation_counting->data_analysis ki_calculation 9. Calculate Kᵢ using Cheng-Prusoff equation data_analysis->ki_calculation

Caption: Generalized workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from tissue sources rich in the target receptor (e.g., rat or guinea pig brain).[15][16] This involves homogenization followed by multiple steps of centrifugation and resuspension to isolate the membrane fraction and remove endogenous ligands.[17][18]

  • Assay Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ₁, [³H]flumazenil for the benzodiazepine site) and a range of concentrations of the unlabeled test compound.[8][15]

  • Termination and Separation: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand, which is retained on the filter, from the free radioligand in the solution.[8]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[8]

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

B. Clinical Trial Protocol: this compound vs. Alprazolam in GAD

A pivotal study by Möller et al. (2001) provides a direct clinical comparison.[7]

  • Objective: To assess the anxiolytic efficacy of this compound compared to placebo and an active control, alprazolam, in patients with Generalized Anxiety Disorder (GAD).[7]

  • Design: A 28-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]

  • Participants: 307 outpatients meeting the criteria for GAD.[7]

  • Intervention: After a 7-day single-blind placebo washout, patients were randomized to receive either this compound (final dose, 200 mg/day), alprazolam (2 mg/day), or a placebo.[7]

  • Primary Efficacy Endpoint: The change from baseline in the total score of the Hamilton Rating Scale for Anxiety (HAM-A).[7]

  • Secondary Efficacy Endpoints: Included assessments of global improvement.[7]

Clinical Efficacy and Tolerability Comparison

The Möller et al. (2001) trial demonstrated that both this compound and alprazolam have anxiolytic efficacy superior to placebo in the treatment of GAD.[7]

Outcome / Adverse EventThis compound (200 mg/day)Alprazolam (2 mg/day)Placebo
Global Improvement Rate 63%64%47%
Sedation Less pronouncedMore pronounced than this compound or placebo-

Statistically significant difference from placebo (p < 0.05). Data sourced from Möller et al. (2001).[7]

The results indicated a comparable level of overall efficacy between this compound and alprazolam in treating GAD symptoms.[7] A key difference in the tolerability profile was observed, with sedation being more pronounced in the alprazolam treatment group.[7]

Summary and Implications for Research

This compound and benzodiazepines represent two distinct classes of anxiolytic agents, differentiated by their molecular targets, signaling pathways, and, to some extent, their clinical profiles.

  • This compound offers a unique mechanism of action through sigma receptor agonism, which is separate from the conventional GABAergic or monoaminergic systems targeted by many anxiolytics. This presents a valuable avenue for developing novel therapeutics for anxiety disorders, potentially with a different side-effect profile and lower potential for dependence compared to benzodiazepines.

  • Benzodiazepines remain highly effective anxiolytics due to their potent and rapid enhancement of GABAergic inhibition. Research in this area is focused on developing subtype-selective compounds that can target the anxiolytic effects (mediated primarily by α₂ and α₃ subunits) while minimizing the sedative effects associated with the α₁ subunit.[14]

The clinical evidence suggests that this compound is a viable and effective alternative to benzodiazepines for the treatment of GAD, with a potentially better tolerability profile regarding sedation.[7] For drug development professionals, the sigma receptor system represents a promising but less-explored target for anxiolytic drug discovery, while the continued refinement of GABAₐ receptor modulators remains a key strategy.

References

Validating Opipramol's Therapeutic Effect in Animal Models of Depression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of opipramol's performance in established animal models of depression with that of standard antidepressants, namely Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). The information is compiled from multiple preclinical studies to offer a comprehensive overview for researchers in the field of neuropsychopharmacology.

Introduction to this compound

This compound is an atypical psychotropic agent with anxiolytic and antidepressant properties. Structurally similar to TCAs like imipramine (B1671792), its primary mechanism of action is distinct. This compound does not inhibit the neuronal reuptake of serotonin or norepinephrine. Instead, it functions as a potent agonist of the sigma-1 (σ1) receptor, and to a lesser extent, the sigma-2 (σ2) receptor.[1][2][3] This unique pharmacological profile suggests a different pathway to achieving its therapeutic effects compared to traditional antidepressants.

Comparative Efficacy in Preclinical Models of Depression

The antidepressant potential of a compound is often evaluated in rodents using models that mimic depressive-like states. The two most widely used and validated models are the Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model.

Forced Swim Test (FST)

The FST is a behavioral despair model where the animal's immobility time in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[4][5][6]

While direct head-to-head studies with comprehensive quantitative data are limited, available research indicates that this compound exhibits antidepressant-like effects in the FST, although some studies suggest its effect may be less pronounced than that of the TCA imipramine.[7] For a comparative perspective, the following tables summarize representative data for the SSRI fluoxetine (B1211875) and the TCA imipramine from various studies.

Data Presentation: Forced Swim Test (Immobility Time in Seconds)

Note: The following data is synthesized from multiple sources and not from a single head-to-head comparative study. Experimental conditions such as animal strain, drug dosage, and specific protocol details may vary between studies.

Table 1: Representative Effects of Fluoxetine (SSRI) in the Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)Percentage Reduction vs. Control
Control (Vehicle)-~150 - 200-
Fluoxetine10~100 - 120~20 - 33%
Fluoxetine20~80 - 100~33 - 50%

Table 2: Representative Effects of Imipramine (TCA) in the Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)Percentage Reduction vs. Control
Control (Vehicle)-~150 - 200-
Imipramine15~90 - 110~27 - 40%
Imipramine30~60 - 80~47 - 60%
Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model has high face and predictive validity for depression. It involves exposing rodents to a series of mild, unpredictable stressors over several weeks, leading to a state of anhedonia, which is a core symptom of depression. Anhedonia is typically measured by a decrease in the preference for a sucrose (B13894) solution over water.[8][9][10]

Information on this compound's effects in the CUMS model is not as readily available in the reviewed literature. However, the model's sensitivity to SSRIs and TCAs is well-documented.

Data Presentation: Chronic Unpredictable Mild Stress (Sucrose Preference Percentage)

Note: The following data is synthesized from multiple sources and not from a single head-to-head comparative study. Experimental conditions such as animal strain, duration of CUMS, and specific stressors may vary.

Table 3: Representative Effects of Fluoxetine (SSRI) in the CUMS Model

Treatment GroupSucrose Preference (%)Reversal of CUMS-induced Deficit
Control (No Stress)~80 - 90%-
CUMS + Vehicle~50 - 60%-
CUMS + Fluoxetine (10 mg/kg)~70 - 80%Significant Reversal

Table 4: Representative Effects of Imipramine (TCA) in the CUMS Model

Treatment GroupSucrose Preference (%)Reversal of CUMS-induced Deficit
Control (No Stress)~80 - 90%-
CUMS + Vehicle~50 - 60%-
CUMS + Imipramine (20 mg/kg)~70 - 85%Significant Reversal

Experimental Protocols

Forced Swim Test (FST) Protocol
  • Apparatus: A transparent cylindrical tank (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.[6]

  • Procedure:

    • Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period. This initial exposure induces a state of behavioral despair.[4]

    • Test Session (Day 2): 24 hours after the pre-test, the animal is returned to the cylinder for a 5-minute session. The duration of immobility (making only minimal movements to keep the head above water) during the last 4 minutes of this session is recorded.[1]

  • Drug Administration: The test compound (this compound, SSRI, or TCA) or vehicle is typically administered at specific time points before the test session (e.g., 60, 30, and 15 minutes prior).

Chronic Unpredictable Mild Stress (CUMS) Protocol
  • Housing: Animals are individually housed to prevent social buffering.

  • Stress Regimen: For a period of 4-8 weeks, animals are subjected to a random and unpredictable sequence of mild stressors.[8][9] These can include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Soiled cage (with water)

    • Reversal of light/dark cycle

    • Food or water deprivation (for a defined period)

    • White noise

  • Sucrose Preference Test:

    • Baseline: Before the CUMS protocol, animals are habituated to a 1% sucrose solution. Their baseline preference is calculated as the percentage of sucrose solution consumed relative to total fluid intake (sucrose solution + water) over a 24-hour period.

    • Post-CUMS: The sucrose preference test is repeated at intervals during and after the CUMS protocol to assess the development of anhedonia.

  • Drug Administration: Treatment with the test compound or vehicle typically begins after the initial weeks of the CUMS protocol and continues for several weeks.

Signaling Pathways and Experimental Workflows

This compound's Sigma-1 Receptor Signaling Pathway

This compound's antidepressant effect is believed to be mediated through its agonistic action on the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the sigma-1 receptor can modulate several downstream pathways implicated in neuroprotection and neuronal plasticity.

G This compound's Sigma-1 Receptor Signaling Pathway This compound This compound Sigma1 Sigma-1 Receptor This compound->Sigma1 Agonism IP3R IP3 Receptor Sigma1->IP3R Stabilization BDNF BDNF Expression Sigma1->BDNF Upregulation Ca_ER Ca2+ Release (ER) IP3R->Ca_ER Mitochondria Mitochondrial Function Ca_ER->Mitochondria ATP ATP Production Mitochondria->ATP Neuroplasticity Neuroplasticity & Neuronal Survival ATP->Neuroplasticity BDNF->Neuroplasticity

Caption: this compound's activation of the Sigma-1 receptor leads to enhanced neuronal function.

Experimental Workflow for FST

G Forced Swim Test Experimental Workflow start Animal Acclimatization pretest Day 1: Pre-test (15 min swim) start->pretest drug_admin Day 2: Drug Administration pretest->drug_admin test Day 2: Test (5 min swim) drug_admin->test data Data Collection: Immobility Time test->data analysis Statistical Analysis data->analysis

Caption: Workflow for assessing antidepressant efficacy using the Forced Swim Test.

Experimental Workflow for CUMS

G Chronic Unpredictable Mild Stress Workflow start Baseline Sucrose Preference cums Weeks 1-4: CUMS Protocol start->cums drug_admin Weeks 5-8: CUMS + Drug Administration cums->drug_admin spt Weekly Sucrose Preference Test drug_admin->spt concurrently analysis Data Analysis spt->analysis

Caption: Workflow for the Chronic Unpredictable Mild Stress model.

Conclusion

References

A Comparative Guide to Opipramol and Other Sigma Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of opipramol with other prominent sigma (σ) receptor ligands. It is intended for researchers, scientists, and professionals in drug development seeking a comparative analysis of the binding affinities and functional activities of these compounds, supported by established experimental methodologies.

This compound is a tricyclic compound utilized clinically for generalized anxiety disorder and depressive states.[1] Unlike typical tricyclic antidepressants, its therapeutic mechanism is not primarily mediated by monoamine reuptake inhibition.[2] Instead, this compound exhibits a high affinity for sigma receptors, acting as an agonist at the σ1 subtype and also binding to σ2 receptors.[2][3][4] This profile distinguishes it from other psychoactive compounds and underscores the importance of the sigma receptor system as a therapeutic target.

Comparative Analysis of Binding Affinity and Function

To provide a clear quantitative comparison, the binding affinities (expressed as Ki values) and functional activities of this compound are presented alongside several key sigma receptor ligands: the selective σ1 agonist PRE-084, the classical σ1 ligand (+)-pentazocine, the antipsychotic haloperidol (B65202) which binds both sigma subtypes, and the selective σ2 agonist siramesine.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Functional Activity at σ1Functional Activity at σ2
This compound 18-50[3]50-120[1]Agonist[2][4]Ligand/Anxiolytic properties suggested[1][2]
(+)-Pentazocine 1.7 - 6.5[5]>10,000Agonist[6][7]-
PRE-084 2.2[8]13,091[8]Selective Agonist[8][9][10]-
Haloperidol 2.7 - 2.8[11][12]17.0[12]Antagonist[13]Agonist/Ligand[14]
Siramesine 17[15]0.12[15]LigandSelective Agonist[15][16][17]

Note: Ki values can vary between studies based on experimental conditions and tissue preparations. The values presented represent a range from cited literature.

Key Signaling Pathways

The σ1 receptor is an intracellular, ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[18][19] In a resting state, it forms a complex with the binding-immunoglobulin protein (BiP). Upon stimulation by an agonist (e.g., this compound, (+)-pentazocine), the σ1 receptor dissociates from BiP and can translocate to interact with client proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), stabilizing it to prolong Ca2+ signaling from the ER to the mitochondria.[18][20][21][22] This modulation of calcium homeostasis is central to its role in neuroprotection and cellular stress responses.

G cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_ER ER Lumen cluster_Mito Mitochondria BiP BiP (Chaperone) S1R_inactive σ1 Receptor (Inactive) BiP->S1R_inactive Forms Complex (Resting State) S1R_active σ1 Receptor (Active) S1R_inactive->S1R_active Agonist Binding (e.g., this compound) IP3R IP3 Receptor Ca_Mito Ca2+ IP3R->Ca_Mito Influx S1R_active->BiP Dissociation S1R_active->IP3R Binds & Stabilizes Ca_ER Ca2+ Ca_ER->IP3R Mobilization

Sigma-1 Receptor Activation Pathway at the MAM.

Experimental Protocols

The determination of a compound's binding affinity (Ki) for sigma receptors is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay for σ1 Receptors

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor.

1. Materials:

  • Tissue Preparation: Guinea pig brain or liver membranes, or cell lines expressing σ1 receptors (e.g., CHO-σ1).
  • Radioligand: --INVALID-LINK---pentazocine, a selective σ1 receptor radioligand.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Test Compound: this compound or other ligands of interest, dissolved in an appropriate solvent and serially diluted.
  • Non-specific Binding Control: Haloperidol (10 µM final concentration) or another high-affinity ligand to saturate all specific binding sites.
  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
  • Scintillation Cocktail & Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250-500 µL:
  • Membrane homogenate (typically 100-200 µg protein).
  • Assay Buffer.
  • A single, fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd, e.g., 1-2 nM).
  • Increasing concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 µM).
  • For total binding wells, add vehicle instead of the test compound.
  • For non-specific binding wells, add 10 µM haloperidol.
  • Incubation: Incubate the plates at 37°C for 120-150 minutes with gentle agitation to reach binding equilibrium.
  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of 10 µM haloperidol) from the total binding (CPM with radioligand only).
  • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

The following diagram illustrates the general workflow for this experimental procedure.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Homogenate Incubate Combine & Incubate (37°C, 120 min) Membrane->Incubate Radio Radioligand ([³H](+)-pentazocine) Radio->Incubate TestCmp Test Compound (e.g., this compound) TestCmp->Incubate Filter Vacuum Filtration (Separate Bound/Unbound) Incubate->Filter Terminate Reaction Count Scintillation Counting (Measure Radioactivity) Filter->Count Quantify Bound Ligand Plot Plot % Inhibition vs [Compound] Count->Plot Generate Data Points Calc Calculate IC50 & Ki (Cheng-Prusoff) Plot->Calc

Workflow for Radioligand Competitive Binding Assay.

References

Head-to-Head Clinical Trials Involving Opipramol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Opipramol, a dibenzazepine (B1670418) derivative, holds a unique position in psychopharmacology. While structurally related to tricyclic antidepressants (TCAs), its primary mechanism of action diverges significantly, centering on high affinity for sigma (σ) receptors, particularly the σ1 subtype.[1][2] This distinct pharmacological profile, largely devoid of monoamine reuptake inhibition, sets it apart from conventional antidepressants and anxiolytics.[1][3] This guide provides a comparative analysis of this compound against other established therapeutic agents in head-to-head clinical trials, presenting key efficacy and safety data for researchers, scientists, and drug development professionals.

Efficacy in Anxiety and Depressive Disorders: Comparative Data

Clinical trials have evaluated the efficacy of this compound in treating generalized anxiety disorder (GAD) and depressive symptoms, often comparing it with benzodiazepines, selective serotonin (B10506) reuptake inhibitors (SSRIs), and older TCAs.

This compound vs. Benzodiazepines

A notable study compared this compound with the benzodiazepine (B76468) alprazolam in patients with GAD. The trial demonstrated that both active compounds were superior to placebo in reducing anxiety symptoms.[4] Global improvement was significantly greater for both this compound (63%) and alprazolam (64%) as compared to placebo (47%).[4] Another trial comparing this compound to chlordiazepoxide in the treatment of anxiety found no overall difference in efficacy, with this compound showing a 76% improvement and chlordiazepoxide a 64% improvement by the end of the four-week study.[5]

This compound vs. SSRIs

A head-to-head trial against the SSRI escitalopram (B1671245) in patients with GAD found this compound to be equally effective.[5][6][7][8][9] Both treatment groups showed a statistically significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores after four weeks, with no significant difference in the mean score reductions between the two drugs.[5][7][8]

This compound vs. Tricyclic Antidepressants

Table 1: Comparative Efficacy of this compound in Head-to-Head Clinical Trials

ComparatorIndicationPrimary Outcome MeasureThis compound EfficacyComparator Efficacy
AlprazolamGeneralized Anxiety DisorderGlobal Improvement63%64%
EscitalopramGeneralized Anxiety DisorderReduction in HAM-A Score-17.2-17.0
ChlordiazepoxideAnxietyOverall Improvement76%64%

Safety and Tolerability Profile

The safety and tolerability of this compound have been a key focus of clinical investigations, particularly in comparison to other anxiolytics and antidepressants.

This compound is generally reported to be well-tolerated, with the most common adverse events being mild to moderate in severity.[3][5][7][8] In a comparative study with escitalopram, the most frequent side effects for this compound were fatigue (8%), dry mouth (6%), and an increased desire for sleep (10%).[5][6] For escitalopram, the most common adverse events were headache (11%), nausea (11%), somnolence (8.3%), and decreased libido (8.3%).[5][6]

When compared with alprazolam, sedation appeared to be more pronounced with the benzodiazepine.[4] In a trial against chlordiazepoxide, drowsiness was reported twice as frequently with chlordiazepoxide as with this compound.[5]

Table 2: Comparative Safety and Tolerability of this compound and Competitors

Adverse EventThis compoundAlprazolamEscitalopramAmitriptyline (B1667244)
Fatigue/Somnolence/Drowsiness10% (increased desire for sleep)More pronounced than this compound8.3% (somnolence)~20% (drowsiness)
Dry Mouth6%-Common~20%
Nausea--11%-
Headache--11%-
Decreased Libido--8.3%-
Dizziness-Common-~20%
Constipation---~20%

Note: Percentages are derived from different studies and may not be directly comparable due to variations in trial design and patient populations. The term "-" indicates that the adverse event was not reported as a primary finding in the cited comparative trials.

Experimental Protocols

This compound vs. Alprazolam for Generalized Anxiety Disorder
  • Study Design: A multicenter, randomized, placebo-controlled trial with an active control group.[4]

  • Patient Population: 307 outpatients diagnosed with Generalized Anxiety Disorder (GAD).[4]

  • Treatment Arms:

    • This compound (final dose of 200 mg/day)[4]

    • Alprazolam (2 mg/day)[4]

    • Placebo[4]

  • Duration: After a 7-day single-blind placebo washout, patients were treated for 28 days.[4]

  • Primary Outcome Measure: The total score on the Hamilton Rating Scale for Anxiety (HAM-A).[4]

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the baseline-adjusted final means of the intent-to-treat analysis of the HAM-A total scores.[4]

This compound vs. Escitalopram for Generalized Anxiety Disorder
  • Study Design: A comparative study conducted in outpatients.[5][7][8]

  • Patient Population: 96 outpatients (18 to 65 years old) diagnosed with GAD according to DSM-IV criteria.[5][7][8]

  • Treatment Arms:

    • This compound (50 mg once daily)[5][7][8]

    • Escitalopram (5 mg once daily)[5][7][8]

  • Duration: 4 weeks.[5][7][8]

  • Primary Outcome Measure: Hamilton Anxiety Rating Scale (HAM-A) scores at baseline and after 4 weeks.[5][7][8]

  • Statistical Analysis: Paired t-test was used to assess the difference before and after treatment within each group. An unpaired t-test was used to assess the difference between the two treatment groups. A p-value of <0.05 was considered statistically significant.[5][7][8]

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action involves its function as an agonist at σ1 and σ2 receptors.[1][11] The σ1 receptor, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, plays a crucial role in regulating intracellular calcium signaling and cellular stress responses.[12][13][14]

Upon activation by an agonist like this compound, the σ1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin protein), and can then interact with various ion channels and signaling proteins.[12] This interaction modulates several downstream pathways, including the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, leading to the regulation of calcium release from the ER.[14] Furthermore, σ1 receptor activation has been shown to influence signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and neuroprotection.[14][15] It also plays a role in the Nrf2 antioxidant response pathway.[14]

Opipramol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound D2R D2 Receptor This compound->D2R Antagonist HT2R 5-HT2 Receptor This compound->HT2R Antagonist H1R H1 Receptor This compound->H1R Antagonist Sigma1R_inactive Sigma-1 Receptor (Inactive) This compound->Sigma1R_inactive Agonist Sedation Sedation H1R->Sedation Blockade BiP BiP BiP->Sigma1R_inactive Bound Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Activation Sigma1R_active->BiP Dissociation IP3R IP3 Receptor Sigma1R_active->IP3R Modulation Nrf2 Nrf2 Pathway Sigma1R_active->Nrf2 Activation Ca_release Ca²⁺ Release IP3R->Ca_release MAPK_ERK MAPK/ERK Pathway Ca_release->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Ca_release->PI3K_Akt Neuroprotection Neuroprotection & Cell Survival MAPK_ERK->Neuroprotection PI3K_Akt->Neuroprotection Nrf2->Neuroprotection Anxiolysis Anxiolysis Neuroprotection->Anxiolysis

Caption: this compound's multifaceted signaling mechanism.

The experimental workflow for a typical head-to-head clinical trial comparing this compound to another anxiolytic or antidepressant follows a standardized structure.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_assessment Assessment & Follow-up cluster_analysis Data Analysis Patient_Pool Patient Pool with Target Indication (e.g., GAD) Screening Screening based on Inclusion/Exclusion Criteria Patient_Pool->Screening Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (e.g., HAM-A) Enrollment->Baseline Randomization Randomization Group_A This compound Group Randomization->Group_A Group_B Comparator Group (e.g., Alprazolam, Escitalopram) Randomization->Group_B Group_C Placebo Group (if applicable) Randomization->Group_C Follow_up Follow-up Assessments (e.g., Weekly, Monthly) Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Baseline->Randomization Endpoint End-of-Study Assessment Follow_up->Endpoint Data_Collection Data Collection (Efficacy & Safety) Endpoint->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANCOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Standardized workflow for head-to-head clinical trials.

References

A Comparative Meta-Analysis of Opipramol Efficacy in Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of opipramol's efficacy in the treatment of anxiety disorders, drawing upon available clinical trial data and meta-analytic reviews. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering an objective summary of performance metrics, experimental methodologies, and the pharmacological basis of this compound's anxiolytic effects.

Executive Summary

This compound is a psychotropic agent with a unique pharmacological profile, primarily utilized for generalized anxiety disorder (GAD) and somatoform disorders.[1][2] Unlike typical tricyclic antidepressants (TCAs), its primary mechanism of action is not based on the inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake.[3] Instead, this compound functions as a high-affinity sigma-1 receptor agonist, which is believed to be central to its anxiolytic and mood-stabilizing properties.[3][4] It also exhibits antagonist activity at histamine (B1213489) H1, dopamine (B1211576) D2, and serotonin 5-HT2 receptors.[3][4] Clinical trials have demonstrated this compound's superiority over placebo and comparable efficacy to some established anxiolytics like alprazolam and escitalopram (B1671245) in reducing anxiety symptoms.[5][6] However, a broader meta-analysis has suggested that its efficacy may not be significantly different from placebo when pooled with other studies.[7] This guide will delve into the quantitative data from key clinical trials to provide a clear comparison.

Data Presentation: Comparative Efficacy in Anxiety Disorders

The following tables summarize quantitative data from key clinical trials investigating the efficacy of this compound in anxiety disorders, primarily Generalized Anxiety Disorder (GAD).

Table 1: this compound vs. Placebo and Alprazolam in GAD

Outcome MeasureThis compound (200 mg/day)Alprazolam (2 mg/day)PlaceboStudy Duration
Baseline HAMA Score (Mean) Not specifiedNot specifiedNot specified28 days
Final HAMA Score (Mean, Baseline-Adjusted) Statistically significant reduction (p < 0.05 vs. placebo)Statistically significant reduction (p < 0.05 vs. placebo)-28 days
Global Improvement (%) 63%64%47%28 days

Data extracted from Möller et al., 2001.[6]

Table 2: this compound vs. Escitalopram in GAD

Outcome MeasureThis compound (50 mg/day)Escitalopram (5 mg/day)p-value (between groups)Study Duration
Baseline HAMA Score (Mean) 31.631.2Not significant4 weeks
Final HAMA Score (Mean) 14.414.2Not significant4 weeks
Mean HAMA Score Reduction 17.217.0Not significant4 weeks

Data extracted from Manjunath et al.[5]

Experimental Protocols

Detailed methodologies from the cited key experiments are provided below to allow for critical evaluation and replication.

Möller et al., 2001: Placebo-Controlled Trial of this compound in GAD[6][8]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial with an active control group (alprazolam).

  • Patient Population: 307 outpatients diagnosed with Generalized Anxiety Disorder (GAD).

  • Treatment Protocol:

    • A 7-day single-blind placebo washout period was conducted.

    • Patients were then randomly assigned to one of three treatment arms:

      • This compound (final dose of 200 mg/day)

      • Alprazolam (2 mg/day)

      • Placebo

    • The treatment duration was 28 days.

  • Primary Outcome Measure: The total score on the Hamilton Rating Scale for Anxiety (HAMA).

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the baseline-adjusted final means of the HAMA total scores between the treatment groups.

Manjunath et al.: Comparative Study of this compound and Escitalopram in GAD[5]
  • Study Design: A comparative study assessing the efficacy of this compound versus escitalopram.

  • Patient Population: 96 outpatients diagnosed with GAD according to DSM-IV criteria.

  • Treatment Protocol:

    • Patients were randomly assigned to one of two treatment groups:

      • This compound (50 mg daily)

      • Escitalopram (5 mg daily)

    • The treatment duration was four weeks.

  • Primary Outcome Measure: Reduction in the Hamilton Anxiety Rating Scale (HAM-A) scores.

  • Statistical Analysis: Statistical analysis was performed to compare the mean reductions in HAM-A scores between the two groups.

Mandatory Visualizations

Signaling Pathway of this compound

Signaling Pathway of this compound This compound This compound Sigma1_Receptor Sigma-1 Receptor (Endoplasmic Reticulum) This compound->Sigma1_Receptor Agonist H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonist D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonist HT2_Receptor Serotonin 5-HT2 Receptor This compound->HT2_Receptor Antagonist Ca_Mobilization Intracellular Calcium Mobilization Sigma1_Receptor->Ca_Mobilization Potentiates Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Serotonin) Ca_Mobilization->Neurotransmitter_Release Modulates Anxiolytic_Effect Anxiolytic Effect Neurotransmitter_Release->Anxiolytic_Effect Sedation Sedative Effects H1_Receptor->Sedation

Caption: Signaling pathway of this compound's anxiolytic and sedative effects.

Experimental Workflow for a Comparative Clinical Trial

Experimental Workflow for a Comparative Clinical Trial Patient_Recruitment Patient Recruitment (GAD Diagnosis) Washout Placebo Washout (e.g., 7 days) Patient_Recruitment->Washout Randomization Randomization Washout->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Comparator Drug) Randomization->Group_B Group_C Placebo Group Randomization->Group_C Treatment_Period Treatment Period (e.g., 4-6 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Efficacy_Assessment Efficacy Assessment (e.g., HAMA scores) Treatment_Period->Efficacy_Assessment Data_Analysis Data Analysis (Statistical Comparison) Efficacy_Assessment->Data_Analysis

Caption: Generalized workflow for a randomized controlled trial of anxiolytics.

References

Validating the Role of Sigma Receptors in Opipramol's Anxiolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic agent opipramol with other alternatives, focusing on the experimental data that validates the crucial role of sigma receptors in its mechanism of action. By presenting quantitative data, detailed experimental protocols, and visualizations of key pathways, this document serves as a comprehensive resource for understanding this compound's unique pharmacological profile.

Executive Summary

This compound is a clinically effective anxiolytic that is structurally related to tricyclic antidepressants but functionally distinct.[1][2] Unlike typical tricyclics, it does not significantly inhibit the reuptake of norepinephrine (B1679862) or serotonin (B10506).[1][3] Instead, its therapeutic effects are largely attributed to its high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[4][5] Experimental evidence from preclinical models demonstrates that this compound's anxiolytic properties are dose-dependent and correlate with the occupancy of sigma binding sites.[1][6] Furthermore, the blockade of sigma-1 receptors by selective antagonists has been shown to prevent the anxiolytic-like effects of sigma-1 agonists, providing strong evidence for this receptor's central role in mediating anxiolysis.

Comparative Receptor Binding Profiles

The binding affinity of a drug to its target receptors is a key determinant of its pharmacological effect. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher affinity. The following table summarizes the receptor binding profiles of this compound in comparison to the classic benzodiazepine (B76468) anxiolytic, diazepam, and a selective serotonin reuptake inhibitor (SSRI), fluoxetine.

Compound Sigma-1 (Ki, nM) Sigma-2 (Ki, nM) SERT (Ki, nM) NET (Ki, nM) GABA-A (Ki, nM)
This compound 50[7]Lower affinity than σ₁[4]>10,000[5]>10,000[5]No significant affinity
Diazepam No significant affinityNo significant affinityNo significant affinityNo significant affinity~7[8]
Fluoxetine ~40~100~1~250No significant affinity

Note: Ki values are compiled from various sources and may vary based on experimental conditions. This table is for comparative purposes.

As the data indicates, this compound's primary targets are sigma receptors, distinguishing it from diazepam, which acts on GABA-A receptors, and fluoxetine, which primarily targets the serotonin transporter (SERT).

Preclinical Efficacy in Anxiety Models

The elevated plus-maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Compound Dose Range Effect on % Time in Open Arms Animal Model
This compound 1-10 mg/kgDose-dependent increase[1]Mice/Rats
Diazepam 0.5-1.5 mg/kgSignificant increase[9][10]Mice/Rats
Vehicle (Control) -Baseline levelsMice/Rats

This compound demonstrates anxiolytic activity in the EPM at doses that correspond to the occupancy of sigma binding sites, further supporting the link between sigma receptor interaction and its anxiolytic effect.[1]

Experimental Protocols

Radioligand Binding Assay for Sigma Receptor Affinity

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for sigma-1 receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from guinea pig brain (rich in sigma-1 receptors).

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Incubate the brain membrane preparation with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

This protocol describes the standard procedure for using the EPM to assess the anxiolytic effects of a compound in rodents.

Objective: To measure anxiety-like behavior and the effect of a test compound.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound (e.g., this compound, diazepam) or vehicle to the animals at a predetermined time before testing (e.g., 30 minutes for intraperitoneal injection).

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (typically 5 minutes).

  • Recording: Record the animal's behavior using a video camera.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

Visualizing the Mechanism of Action

Experimental Validation Workflow

The following diagram illustrates the logical workflow to validate the role of sigma receptors in this compound's anxiolysis.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Mechanism Confirmation a This compound b Radioligand Binding Assay a->b c High Affinity for Sigma Receptors (Low Ki) b->c d This compound e Elevated Plus-Maze (EPM) d->e f Anxiolytic Effect Observed (% Time in Open Arms ↑) e->f g This compound + Sigma Antagonist (e.g., BD-1063) h Elevated Plus-Maze (EPM) g->h i Anxiolytic Effect Blocked h->i cluster_0 Endoplasmic Reticulum (ER) cluster_1 Downstream Cellular Effects s1r_bip Sigma-1 Receptor-BiP Complex (Inactive State) s1r_active Active Sigma-1 Receptor s1r_bip->s1r_active This compound (Agonist) ip3r IP3 Receptor s1r_active->ip3r Modulates ca_er Ca²⁺ Store ip3r->ca_er Regulates Ca²⁺ Release ca_signal Ca²⁺ Signaling Cascade ca_er->ca_signal Increased Cytosolic Ca²⁺ creb CREB Activation ca_signal->creb bdnf BDNF Expression ↑ creb->bdnf anxiolysis Anxiolysis bdnf->anxiolysis

References

A Comparative Mechanistic Study of Opipramol and Buspirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two anxiolytic agents, opipramol and buspirone (B1668070). While both are prescribed for anxiety disorders, their pharmacological profiles are distinctly different, offering unique therapeutic actions. This document synthesizes experimental data on their receptor binding affinities and downstream signaling pathways to provide a comprehensive resource for researchers in neuropharmacology and drug development.

Overview of Mechanisms of Action

This compound, a dibenzazepine (B1670418) derivative, is structurally related to tricyclic antidepressants but functionally distinct. Its primary mechanism of action is as a high-affinity agonist at the sigma-1 (σ₁) receptor.[1] Unlike typical tricyclics, it does not significantly inhibit the reuptake of monoamines like serotonin (B10506) and norepinephrine.[2]

Buspirone, an azapirone, exerts its anxiolytic effects primarily through its activity as a partial agonist at the serotonin 5-HT₁A receptor.[3] It also possesses a moderate affinity for dopamine (B1211576) D₂ receptors, where it acts as an antagonist.[4][5]

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values in nM) of this compound and buspirone for their primary and secondary receptor targets. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

ReceptorThis compound (Ki, nM)Buspirone (Ki, nM)
Primary Target
Sigma-1 (σ₁)50[2]-
Serotonin 5-HT₁A-48.4 (EC₅₀)[6]
Secondary Targets
Sigma-2 (σ₂)Lower affinity than σ₁[1]-
Dopamine D₂Moderate affinity[4]1.8 x 10⁻⁷ M (IC₅₀)[4]
Dopamine D₃-High affinity[7]
Dopamine D₄-High affinity[7]
Serotonin 5-HT₂Moderate affinity[1]Weak affinity[4]
Histamine H₁High affinity[1]-

Downstream Signaling Pathways

The distinct primary targets of this compound and buspirone lead to the activation of different intracellular signaling cascades.

This compound and the Sigma-1 Receptor Signaling Pathway

This compound's agonism at the sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, initiates a complex signaling cascade.

  • Modulation of Ion Channels: Sigma-1 receptor activation can modulate the activity of various ion channels, including NMDA receptors and voltage-gated calcium channels. This can influence neuronal excitability and synaptic plasticity.[8]

  • Calcium Signaling: The sigma-1 receptor plays a role in regulating intracellular calcium (Ca²⁺) homeostasis, which is crucial for numerous cellular processes, including neurotransmitter release and gene expression.[9]

  • Protein Kinase Activation: Downstream signaling involves the activation of protein kinases such as Protein Kinase C (PKC), leading to the phosphorylation of target proteins and subsequent cellular responses.[9]

  • Neurotransmitter Release: By modulating ion channel function and intracellular signaling, sigma-1 receptor activation can influence the release of various neurotransmitters.[9]

G cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm This compound This compound Sigma1R Sigma-1 Receptor (σ₁) This compound->Sigma1R Agonist NMDA_R NMDA Receptor VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx Sigma1R->NMDA_R Modulates Sigma1R->VGCC Modulates PKC Protein Kinase C (PKC) Ca_ion->PKC Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKC->Neurotransmitter_Vesicle Phosphorylates Synaptic Proteins Cellular_Response Cellular Response (e.g., Anxiolysis) Neurotransmitter_Vesicle->Cellular_Response Modulates Neurotransmitter Release

This compound's Sigma-1 Receptor Signaling Pathway
Buspirone and the 5-HT₁A Receptor Signaling Pathway

Buspirone's partial agonism at the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), triggers a well-defined signaling cascade.

  • Presynaptic Autoreceptors: As a full agonist at presynaptic 5-HT₁A autoreceptors on serotonergic neurons, buspirone initially reduces the synthesis and release of serotonin.[3]

  • Postsynaptic Heteroreceptors: As a partial agonist at postsynaptic 5-HT₁A heteroreceptors, it modulates neuronal activity in brain regions associated with anxiety.[3]

  • G-protein Coupling: The 5-HT₁A receptor is coupled to inhibitory G-proteins (Gi/o).[10]

  • Adenylyl Cyclase Inhibition: Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10]

  • Ion Channel Modulation: The βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[10]

G cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Buspirone Buspirone HT1A_R 5-HT₁A Receptor Buspirone->HT1A_R Partial Agonist Gi_protein Gi/o Protein HT1A_R->Gi_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux Gi_protein->AC Inhibits Gi_protein->GIRK Activates (βγ subunit) PKA ↓ PKA Activity cAMP->PKA Cellular_Response Anxiolytic Effect PKA->Cellular_Response Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Cellular_Response

Buspirone's 5-HT₁A Receptor Signaling Pathway

Experimental Protocols

The determination of receptor binding affinities (Ki values) is crucial for understanding the pharmacological profile of a drug. A standard method for this is the competitive radioligand binding assay.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the Ki of a test compound.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [³H]-labeled).

  • The unlabeled test compound (e.g., this compound or buspirone).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: A suspension of cell membranes in the assay buffer is prepared.[10]

  • Assay Setup: In a 96-well plate, the membrane suspension, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined.[10]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[10]

  • Filtration: The contents of each well are rapidly filtered to separate the receptor-bound radioligand from the free radioligand.[10]

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]

  • Scintillation Counting: Scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured.[10]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Membrane Preparation (with target receptors) setup 2. Assay Setup (membranes + radioligand + test compound) prep->setup incubation 3. Incubation (reach equilibrium) setup->incubation filtration 4. Filtration (separate bound/free radioligand) incubation->filtration washing 5. Washing (remove non-specific binding) filtration->washing counting 6. Scintillation Counting (measure radioactivity) washing->counting analysis 7. Data Analysis (calculate IC₅₀ and Ki) counting->analysis

Workflow for a Competitive Radioligand Binding Assay

Conclusion

This compound and buspirone achieve their anxiolytic effects through fundamentally different molecular mechanisms. This compound's primary action as a sigma-1 receptor agonist places it in a unique pharmacological class, distinct from traditional anxiolytics. Its mechanism involves the modulation of ion channels and intracellular calcium signaling. In contrast, buspirone's mechanism is centered on the serotonergic system, acting as a 5-HT₁A receptor partial agonist and influencing downstream G-protein mediated signaling pathways.

This comparative guide highlights the importance of understanding the distinct molecular pharmacology of psychotropic agents. For researchers and drug development professionals, this detailed mechanistic insight is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. The provided experimental framework for receptor binding assays serves as a foundational methodology for the continued exploration of drug-receptor interactions.

References

Safety Operating Guide

Proper Disposal Procedures for Opipramol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Opipramol is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a substance classified as hazardous waste and very toxic to aquatic life with long-lasting effects, this compound requires specialized handling and disposal procedures.[1][2][3] Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Protocols

This compound is a white crystalline powder that is harmful if swallowed and may cause health damage upon skin contact.[1][3] It is considered stable but should not be mixed with oxidizing agents.[1] All waste, including the chemical itself and any contaminated materials, must be managed in accordance with local, state, and federal regulations.[1]

Key Prohibitions:

  • DO NOT dispose of this compound with household garbage.[2]

  • DO NOT allow this compound to enter the sewage system or drains.[2][4] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the drain disposal ("sewering") of hazardous pharmaceutical waste by healthcare facilities.[5][6]

  • DO NOT crush pills or capsules when preparing for disposal.[7][8]

Quantitative Toxicity Data

The following table summarizes the median lethal dose (LD50) data for this compound, indicating its toxicity through various routes of administration in animal models.

SpeciesRoute of AdministrationLD50 Value
RatOral1110 mg/kg
RatIntraperitoneal95 mg/kg
RatSubcutaneous497 mg/kg
RatIntravenous32 mg/kg
MouseOral443 mg/kg
MouseIntraperitoneal120 mg/kg
MouseSubcutaneous315 mg/kg
MouseIntravenous45 mg/kg
(Data extracted from RTECS - Register of Toxic Effects of Chemical Substances)[1]

Step-by-Step Disposal and Decontamination Protocol

This protocol provides a systematic approach for the safe handling and disposal of this compound waste in a laboratory setting.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling this compound waste, ensure all personnel are equipped with the following PPE to prevent personal contact, inhalation, and exposure:[1][9]

  • Eye Protection: Wear tightly fitting safety goggles.[3][9]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and a lab coat.[9]

  • Respiratory Protection: In case of dust generation, use a NIOSH-approved dust respirator.[1][9]

Step 2: Waste Segregation and Containment

Proper segregation is the foundation of compliant waste management.[10]

  • Identify Waste Streams: Differentiate between pure this compound, materials lightly contaminated with this compound (e.g., PPE, wipes), and empty containers.

  • Use Designated Containers: Collect all this compound waste in suitable, clearly labeled, and sealed hazardous waste containers.[1][4][9]

  • Storage: Store these containers in a designated and secure Satellite Accumulation Area within the laboratory, away from incompatible materials like oxidizing agents.[1][11][12]

Step 3: Arrange for Professional Disposal

This compound must be disposed of as hazardous waste.[1]

  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company for the collection, transport, and final disposal of the waste.[11] Partnering with licensed services ensures compliance with all regulations.[10]

  • Preferred Disposal Method: The recommended disposal method is controlled incineration at a licensed chemical destruction plant.[4][6] This process safely destroys the active pharmaceutical ingredients.[10]

  • Documentation: Ensure all waste is tracked using a hazardous waste manifest from its point of origin to its final disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[13][14]

Step 4: Spill Management

In the event of a spill, contain the material immediately.[1]

  • Alert Personnel: Notify others in the area of the spill.[1]

  • Cleanup Procedure:

    • Use dry cleanup procedures and avoid generating dust.[1]

    • You may dampen the spilled powder with water to prevent it from becoming airborne before sweeping.[1]

    • For larger spills, a vacuum cleaner fitted with a HEPA filter may be used.[1]

  • Collect and Dispose: Place all cleanup materials into a suitable, sealed container labeled as hazardous waste for disposal.[1][9]

Step 5: Empty Container Decontamination and Disposal

Empty containers must also be managed carefully to prevent environmental release.

  • Decontamination: Containers can be triple-rinsed.[4][15] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[15]

  • Render Unusable: After rinsing, puncture the container to prevent reuse.[1][4]

  • Final Disposal: Deface or remove all labels from the empty, rinsed container before disposing of it in a sanitary landfill or through a recycling program if available.[4][11]

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste streams within a laboratory environment.

G cluster_0 This compound Waste Management Workflow Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType Pure Pure this compound or Grossly Contaminated Items WasteType->Pure  Pure/Gross   Lightly Lightly Contaminated (e.g., PPE, Glassware) WasteType->Lightly Lightly Contaminated Container Empty this compound Container WasteType->Container Empty Container Collect Collect in Labeled, Sealed Hazardous Waste Container Pure->Collect Lightly->Collect Rinse Triple-Rinse Container (Collect Rinsate as HazWaste) Container->Rinse Store Store in Designated Satellite Accumulation Area Collect->Store Puncture Puncture to Prevent Reuse Deface Label Rinse->Puncture Landfill Dispose as Non-Hazardous Waste (e.g., Landfill / Recycle) Puncture->Landfill Dispose Dispose via Licensed Hazardous Waste Vendor (e.g., Incineration) Store->Dispose

Caption: Decision workflow for segregating and disposing of this compound waste.

References

Essential Safety and Operational Guide for Handling Opipramol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Opipramol, a sigma-1 and sigma-2 receptor ligand. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] It is supplied as a white crystalline powder that does not mix well with water.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent personal exposure.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Protection Fire/flame resistant and impervious clothing
Chemical impermeable gloves (e.g., nitrile, PVC)Inspected prior to use; follow EU Directive 89/686/EEC and EN 374[1][3][5]
Protective shoe covers[3][5]
Head covering[3][5]
Respiratory Protection Full-face respirator or dust respiratorUse if exposure limits are exceeded or symptoms occur[1][3]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial. The following step-by-step guidance outlines the operational workflow from preparation to final disposal.

Handling and Storage:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Store in a tightly closed container, such as glass, polyethylene, or polypropylene.[3]

  • Avoid reaction with oxidizing agents.[3]

Accidental Release Measures:

  • Minor Spills:

    • Contain the spillage to prevent environmental contamination.[3]

    • Clean up spills immediately.[3]

    • Wear full protective clothing, including a dust respirator.[3]

    • Use dry clean-up procedures; avoid generating dust.[3]

    • Vacuum or sweep the material. A vacuum cleaner must be fitted with a HEPA filter.[3]

    • Dampen with water to prevent dusting before sweeping.[3]

    • Place in a suitable, closed container for disposal.[1][3]

  • Major Spills:

    • Alert emergency responders and advise personnel in the area of the hazard.[3]

    • Evacuate personnel to a safe area.[1]

First-Aid Measures:

  • If Inhaled: Move the person into fresh air.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal:

  • Disposal must be in accordance with local, state, and federal regulations.[3]

  • Do not dispose of with household garbage or allow the product to reach the sewage system.[2]

  • For disposal in the trash, mix the substance with an unappealing material such as dirt, cat litter, or used coffee grounds.[6][7][8] Place the mixture in a sealed plastic bag before throwing it away.[6][8]

  • Alternatively, use a drug take-back program if available.[6][8]

  • Puncture containers to prevent reuse.[3]

Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.

G This compound Handling and Disposal Workflow prep Preparation - Don appropriate PPE - Work in a well-ventilated area handling Handling - Avoid dust formation - Avoid contact with skin and eyes prep->handling storage Storage - Tightly sealed container - Avoid oxidizing agents handling->storage spill Accidental Release - Evacuate and alert others - Contain and clean up with appropriate PPE handling->spill disposal Disposal - Follow local regulations - Mix with inert material for trash disposal or use take-back program handling->disposal storage->handling spill->disposal end End of Process disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Opipramol
Reactant of Route 2
Reactant of Route 2
Opipramol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.